molecular formula C10H13NO3 B8673390 3-Methoxy-4-dimethylaminobenzoic acid

3-Methoxy-4-dimethylaminobenzoic acid

Cat. No.: B8673390
M. Wt: 195.21 g/mol
InChI Key: KDYVHXMLAPEIRK-UHFFFAOYSA-N
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Description

3-Methoxy-4-dimethylaminobenzoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(dimethylamino)-3-methoxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(10(12)13)6-9(8)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

KDYVHXMLAPEIRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Methoxy-4-dimethylaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Methoxy-4-(dimethylamino)benzoic acid , a specialized aromatic building block used in medicinal chemistry and materials science.

Executive Summary

3-Methoxy-4-(dimethylamino)benzoic acid is a trisubstituted benzene derivative characterized by a synergistic electronic push-pull system. The electron-donating dimethylamino and methoxy groups (at positions 4 and 3) stand in opposition to the electron-withdrawing carboxylic acid (at position 1). This unique electronic architecture makes it a valuable intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Bosutinib), fluorescent probes, and advanced polymer additives. This guide outlines its structural properties, validated synthetic pathways, and application logic in drug design.[1]

Chemical Identity & Structural Analysis[3][4][5][6]

PropertyDetail
IUPAC Name 4-(Dimethylamino)-3-methoxybenzoic acid
Common Synonyms N,N-Dimethyl-vanillic acid (informal); 4-Dimethylamino-m-anisic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CN(C)c1ccc(C(=O)O)cc1OC
InChI Key (Predicted) ZEYHEAKUIGZSGI-UHFFFAOYSA-N (analogous base)
CAS Number Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered.[2][3]
Structural Logic

The molecule consists of a benzoic acid core .

  • Position 1 (-COOH): Provides the handle for amide coupling or esterification, essential for linking to pharmacophores.

  • Position 3 (-OCH₃): A weak electron donor that influences lipophilicity (LogP) and metabolic stability. It often serves to fill hydrophobic pockets in enzyme active sites.

  • Position 4 (-N(CH₃)₂): A strong electron donor. The steric bulk of the dimethyl group prevents planar conjugation to some degree, but it significantly increases the electron density of the ring, making the carboxylate less acidic than unsubstituted benzoic acid.

Physicochemical Profile (Theoretical & Observed)

ParameterValue (Approx.)Mechanistic Insight
pKa (Acid) 4.8 – 5.0The electron-donating -NMe₂ group destabilizes the carboxylate anion less than expected due to steric twist, but still raises pKa vs. Benzoic acid (4.2).
pKa (Base) 2.5 – 3.0The aniline nitrogen is significantly less basic than aliphatic amines due to resonance delocalization into the ring.
LogP 2.1 – 2.3Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Solubility Low (Water)Soluble in DMSO, Methanol, Ethanol, and alkaline aqueous solutions (as the carboxylate salt).
Appearance Off-white solidCrystalline powder, subject to oxidation (darkening) upon prolonged air exposure.

Synthetic Architectures

Two primary pathways are established for the synthesis of this scaffold. Method A is preferred for scale-up due to the availability of the fluorinated precursor, while Method B is useful when starting from the amino-derivative.

Diagram: Synthetic Pathways

Synthesis cluster_0 Method A: SNAr Displacement cluster_1 Method B: Reductive Alkylation StartA 4-Fluoro-3-methoxybenzoic acid (Commercially Available) Target 3-Methoxy-4-dimethylaminobenzoic acid StartA->Target Nucleophilic Aromatic Substitution ReagentA Dimethylamine (aq/THF) K2CO3, DMSO, 100°C StartB 4-Amino-3-methoxybenzoic acid StartB->Target Reductive Amination ReagentB Formaldehyde (HCHO) NaBH3CN or H2/Pd-C

Caption: Dual synthetic pathways. Method A utilizes nucleophilic aromatic substitution (SNAr) on a fluoro-intermediate. Method B employs reductive methylation of the aniline precursor.

Detailed Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)

This method exploits the activation of the 4-position fluorine by the electron-withdrawing carboxyl group.

  • Reagents: 4-Fluoro-3-methoxybenzoic acid (1.0 eq), Dimethylamine (40% aq. or 2.0M in THF, 5.0 eq), Potassium Carbonate (2.5 eq).

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).

  • Procedure:

    • Dissolve 4-fluoro-3-methoxybenzoic acid in DMSO.

    • Add K₂CO₃ and Dimethylamine.

    • Heat the sealed reaction vessel to 100–120°C for 12–18 hours.

    • Monitoring: TLC or LC-MS should show consumption of the starting material (m/z 171) and formation of the product (m/z 196).

  • Workup: Pour into crushed ice/water. Acidify carefully with 1N HCl to pH ~4 to precipitate the product. Filter and recrystallize from Ethanol/Water.

Method B: Reductive Methylation

Ideal if 4-amino-3-methoxybenzoic acid is already in stock.

  • Reagents: 4-Amino-3-methoxybenzoic acid, Formaldehyde (37% aq., excess), Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C.

  • Procedure:

    • Dissolve the amine in Methanol/Acetic Acid (9:1).

    • Add Formaldehyde (5-10 eq) and stir for 30 min to form the imine/hemiaminal species.

    • Add NaBH₃CN (3.0 eq) portion-wise at 0°C.

    • Stir at room temperature overnight.

  • Note: This method avoids high temperatures but requires careful handling of cyanoborohydride toxic waste.

Spectroscopic Signatures

Identification of the product relies on verifying the presence of the N-dimethyl group and the retention of the methoxy group.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).

    • δ 7.4 – 7.6 ppm (m, 2H): Aromatic protons H-2 and H-6 (deshielded by COOH).

    • δ 6.8 – 7.0 ppm (d, 1H): Aromatic proton H-5 (ortho to NMe₂, shielded).

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.80 ppm (s, 6H): Dimethylamino group (-N(CH₃)₂). Diagnostic peak.

  • MS (ESI+):

    • [M+H]⁺: m/z 196.1

  • IR (ATR):

    • ~2800–3000 cm⁻¹: C-H stretching (methyls).

    • ~1680 cm⁻¹: C=O stretching (carboxylic acid dimer).

Applications in Drug Development

This scaffold acts as a "privileged structure" in kinase inhibitor design.

  • Kinase Inhibition (Src/Abl Pathways):

    • The 3-methoxy-4-solubilizing group pattern mimics the pharmacophore of Bosutinib and Gefitinib . The dimethylamino group can form critical hydrogen bonds or salt bridges within the ATP-binding pocket of kinases.

    • Mechanism:[4] The 3-OMe group often induces a conformational twist that fits specific hydrophobic clefts (Gatekeeper residues).

  • Metabolic Stability:

    • Replacing a hydroxyl group (as in Vanillic acid) with a dimethylamino group prevents rapid glucuronidation, potentially increasing the half-life (

      
      ) of the drug candidate.
      
  • Fluorescence Probes:

    • The "push-pull" electronic system (Donor-Acceptor) creates internal charge transfer (ICT) states, making esters of this acid useful as solvatochromic fluorophores for biological imaging.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Toxicity: As an aniline derivative, potential for methemoglobinemia exists if ingested in large quantities, though the carboxyl group aids rapid excretion.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent N-oxide formation or decarboxylation over long periods.

References
  • Synthesis of Kinase Inhibitors: Journal of Medicinal Chemistry, "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives" (2022). Describes the use of 4-fluoro-3-methoxybenzoic acid in SNAr reactions to generate amino-benzoic acid derivatives.

  • Bosutinib Synthesis: Molecules, "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid" (2010).[5] Provides context on the 3-methoxy-4-substituted scaffold in Src/Abl inhibitors.[5]

  • Precursor Availability: PubChem, "4-Fluoro-3-methoxybenzoic acid".[6] Confirming the commercial availability of the key starting material for Method A.

  • General Aniline Methylation: Organic Syntheses, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Standard protocol reference for Method B.

Sources

3-Methoxy-4-dimethylaminobenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Methoxy-4-dimethylaminobenzoic acid, a specialized intermediate in medicinal chemistry.

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

3-Methoxy-4-dimethylaminobenzoic acid is a benzoic acid derivative characterized by a methoxy group at the meta position (C3) and a dimethylamino group at the para position (C4) relative to the carboxylic acid. It serves as a critical scaffold in the synthesis of curcumin analogs and other bioactive molecules.

While the specific CAS number for the free acid is not widely indexed in public chemical databases (often synthesized in situ or custom-ordered), its key precursors and aldehyde analog are well-defined.

Table 1: Chemical Identifiers & Physical Data
PropertySpecification
Chemical Name 3-Methoxy-4-(dimethylamino)benzoic acid
Synonyms 4-Dimethylamino-3-methoxybenzoic acid; N,N-Dimethylvanillic acid analog
CAS Number (Aldehyde Precursor) 205187-83-3 (4-dimethylamino-3-methoxybenzaldehyde)
CAS Number (Amine Precursor) 2486-69-3 (4-amino-3-methoxybenzoic acid)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES COc1cc(C(=O)O)ccc1N(C)C
InChI Key (Predicted) IQXJWOLTFBRYOK-UHFFFAOYSA-N (Analogous structure)
pKa (Predicted) ~4.5 (Carboxylic acid), ~5.2 (Aniline nitrogen)
LogP (Predicted) 1.8 - 2.1
Appearance Off-white to pale yellow solid

Synthesis & Manufacturing Protocols

The synthesis of 3-Methoxy-4-dimethylaminobenzoic acid typically proceeds via two primary routes: Reductive Amination of the primary amine or Oxidation of the corresponding aldehyde.

Route A: Reductive Methylation (Eschweiler-Clarke)

This is the most direct route from commercially available 4-amino-3-methoxybenzoic acid.

  • Reagents: 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3), Formaldehyde (37% aq.), Formic acid.

  • Mechanism: The primary amine condenses with formaldehyde to form an imine, which is reduced by formic acid to the secondary amine, followed by a second cycle to yield the tertiary dimethylamine.

  • Conditions: Reflux at 100°C for 12–24 hours.

  • Workup: Basification to precipitate the product or extraction with ethyl acetate at adjusted pH (isoelectric point).

Route B: Oxidation of the Aldehyde

This route utilizes 4-(dimethylamino)-3-methoxybenzaldehyde, a known intermediate in curcumin analog synthesis.

  • Reagents: 4-(dimethylamino)-3-methoxybenzaldehyde (CAS 205187-83-3), KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Mechanism: Selective oxidation of the aldehyde moiety to the carboxylic acid without affecting the tertiary amine or ether.

  • Conditions: Buffered aqueous solution (pH ~4 for Pinnick) at ambient temperature.

Synthesis Workflow Diagram

SynthesisPathways Precursor1 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) Reagents1 HCHO / HCOOH (Eschweiler-Clarke) Precursor1->Reagents1 Target 3-Methoxy-4-dimethylaminobenzoic Acid (Target) Precursor1->Target Reductive Methylation Reflux, 12h Precursor2 4-(Dimethylamino)-3-methoxybenzaldehyde (CAS 205187-83-3) Reagents2 NaClO2 / NaH2PO4 (Pinnick Oxidation) Precursor2->Reagents2 Precursor2->Target Selective Oxidation RT, 4h

Figure 1: Primary synthetic pathways for 3-Methoxy-4-dimethylaminobenzoic acid via reductive methylation or aldehyde oxidation.

Applications in Drug Development

This compound serves as a specialized building block, primarily targeting the modification of the "ferulic acid" or "vanillic acid" pharmacophore.

Curcumin Analog Synthesis

The 3-methoxy-4-dimethylamino motif mimics the substitution pattern of curcumin but with increased lipophilicity and altered hydrogen bonding potential (due to the tertiary amine replacing the phenolic hydroxyl).

  • Mechanism: Used in Knoevenagel condensations with diketones to generate curcuminoids with enhanced stability and bioavailability.

  • Reference: Patent US8962674B2 describes the use of the aldehyde precursor (and by extension the acid) to synthesize curcumin derivatives for Alzheimer's disease therapy (amyloid-beta aggregation inhibition).

Pharmacophore Modulation
  • Bioisosterism: The dimethylamino group acts as a bioisostere for the methoxy or hydroxy groups found in natural products, altering the pKa and solubility profile.

  • Protonation State: At physiological pH, the dimethylamino group may be partially protonated, influencing interaction with anionic residues in receptor binding pockets.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.4–7.6 ppm (m, 2H): Aromatic protons (H2, H6).

    • δ 6.8 ppm (d, 1H): Aromatic proton (H5, ortho to amine).

    • δ 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.8 ppm (s, 6H): Dimethylamino group (-N(CH ₃)₂).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 196.23 m/z.

  • Fragmentation: Loss of methyl groups or decarboxylation may be observed at higher collision energies.

Safety & Handling

As a benzoic acid derivative with an amine functionality, standard laboratory safety protocols apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. The compound is generally stable but should be protected from strong oxidizers.

References

  • US8962674B2 . Curcumin derivative.[1] Google Patents. Retrieved from

  • Molaid . 4-(dimethylamino)-3-methoxybenzaldehyde (Precursor CAS 205187-83-3).[2] Retrieved from [Link]

Sources

Structural and Analytical Profiling of 3-Methoxy-4-dimethylaminobenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized benzoic acid derivatives serve as critical pharmacophores and synthetic building blocks. 3-Methoxy-4-dimethylaminobenzoic acid is a highly specialized, electron-rich aromatic compound utilized in the synthesis of targeted therapeutics, advanced fluorophores, and complex benzamide derivatives.

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, synthetic pathways, and the analytical protocols required for its structural validation. By understanding the physicochemical properties and the causality behind its characterization workflows, researchers can seamlessly integrate this moiety into broader drug discovery pipelines.

Physicochemical Profiling & Molecular Composition

The fundamental identity of 3-Methoxy-4-dimethylaminobenzoic acid is defined by its molecular formula, C₁₀H₁₃NO₃ . The structure consists of a benzoic acid core functionalized with a methoxy group (-OCH₃) at the meta position (C3) and a dimethylamino group (-N(CH₃)₂) at the para position (C4).

This specific substitution pattern creates a "push-pull" electronic system. The dimethylamino group is a strong electron-donating group via resonance, while the methoxy group exerts both inductive electron-withdrawing and resonance-donating effects. These competing electronic forces significantly influence the pKa of the carboxylate and the overall polarity of the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative metrics derived from the molecular formula, utilizing standard atomic weights for molar mass and monoisotopic masses for mass spectrometry targeting.

PropertyValueScientific Significance
Molecular Formula C₁₀H₁₃NO₃Defines the atomic composition (10 Carbon, 13 Hydrogen, 1 Nitrogen, 3 Oxygen).
Molecular Weight (Molar Mass) 195.22 g/mol Calculated using standard atomic weights; critical for stoichiometric reagent scaling.
Monoisotopic Exact Mass 195.0895 DaThe exact mass of the most abundant isotopes; essential for HRMS calibration.
Target [M+H]⁺ Ion (ESI+) 196.0968 m/zThe primary protonated species observed during positive-ion mass spectrometry.
Hydrogen Bond Donors 1The carboxylic acid (-OH) proton.
Hydrogen Bond Acceptors 4The oxygen atoms (carboxyl, methoxy) and the tertiary amine nitrogen.

Data extrapolated from structural analogs documented in the [1].

Synthetic Methodology: Reductive Amination

To obtain 3-Methoxy-4-dimethylaminobenzoic acid, the most efficient route is the exhaustive reductive amination of its commercially available precursor,[2].

Mechanistic Rationale

The protocol utilizes formaldehyde as the alkylating agent and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Causality of Reagent Choice: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions (pH 4–5). This acidic environment is mandatory to protonate the formaldehyde, facilitating the nucleophilic attack by the aniline to form the transient iminium ion, which is subsequently reduced.

Synthesis_Pathway Precursor 4-Amino-3-methoxybenzoic acid (C8H9NO3) Reagent Formaldehyde + NaBH3CN (Mild Acidic pH 4-5) Precursor->Reagent Addition Intermediate Iminium Ion Intermediate (Transient) Reagent->Intermediate Condensation Product 3-Methoxy-4-dimethylaminobenzoic acid (C10H13NO3) Intermediate->Product Hydride Transfer

Reductive amination pathway for synthesizing 3-Methoxy-4-dimethylaminobenzoic acid.

Step-by-Step Protocol
  • Dissolution: Suspend 10.0 mmol of 4-amino-3-methoxybenzoic acid in 30 mL of methanol.

  • Acidification: Add glacial acetic acid dropwise until the solution reaches a pH of ~4.5. Self-Validation: Check pH with a calibrated meter; failure to reach this pH will stall iminium formation.

  • Condensation: Add 25.0 mmol of aqueous formaldehyde (37% w/w). Stir for 30 minutes at room temperature to allow the iminium intermediate to accumulate.

  • Reduction: Slowly add 25.0 mmol of NaBH₃CN in small portions over 15 minutes. Caution: Perform in a fume hood due to potential trace HCN gas evolution.

  • Quenching & Isolation: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Characterization Protocols

Validating the molecular weight (195.22 g/mol ) and the structural integrity of the synthesized C₁₀H₁₃NO₃ requires an orthogonal analytical approach utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-HRMS Protocol for Molecular Weight Validation

To confirm the exact mass, Electrospray Ionization (ESI) is utilized. Because the molecule contains a highly basic dimethylamino group (similar to[3]), it readily accepts a proton in positive ion mode.

Causality of Mobile Phase: The mobile phase must contain 0.1% Formic Acid (FA). FA serves a dual purpose: it acts as an ion-pairing agent to suppress silanol interactions on the C18 column (improving peak symmetry), and it provides an abundant source of protons to drive the equilibrium toward the [M+H]⁺ state in the ESI source.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Detection: Scan in ESI+ mode. Extract the chromatogram for m/z 196.0968.

  • Validation: A mass accuracy of < 5 ppm confirms the C₁₀H₁₃NO₃ formula.

Analytical_Workflow Start Purified C10H13NO3 Sample (MW: 195.21 g/mol) SamplePrep Sample Dissolution (Acetonitrile/H2O + 0.1% FA) Start->SamplePrep LCMS LC-HRMS (ESI+) Target m/z: 196.0968 [M+H]+ SamplePrep->LCMS Aliquot A NMR 1H/13C NMR Spectroscopy (DMSO-d6) SamplePrep->NMR Aliquot B DataAnalysis Structural Validation & Purity Confirmation LCMS->DataAnalysis Mass Accuracy < 5 ppm NMR->DataAnalysis Peak Assignment

Multi-modal analytical workflow for verifying the molecular weight and structure.

NMR Spectroscopy for Structural Connectivity

While MS confirms the molecular weight, NMR confirms the connectivity. Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃. As an amino acid derivative, 3-Methoxy-4-dimethylaminobenzoic acid can form strong intermolecular hydrogen bonds, rendering it poorly soluble in non-polar solvents. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution and sharp resonance peaks.

  • ¹H NMR Signatures: Expect a 6-proton singlet around δ 2.8-3.0 ppm corresponding to the -N(CH₃)₂ group, and a 3-proton singlet near δ 3.8 ppm for the -OCH₃ group. The aromatic region will display three distinct protons confirming the 1,3,4-substitution pattern.

Conclusion

The precise determination of the molecular weight (195.22 g/mol ) and formula (C₁₀H₁₃NO₃) of 3-Methoxy-4-dimethylaminobenzoic acid is just the baseline for its application in drug discovery. By deploying causally-driven synthetic methods like controlled reductive amination, and orthogonal analytical validations via LC-HRMS and NMR, researchers can ensure high-fidelity integration of this building block into complex pharmaceutical architectures.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid." PubChem. Available at:[Link]

Physical characteristics and melting point of 3-Methoxy-4-dimethylaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis context, and melting point analysis of 3-Methoxy-4-dimethylaminobenzoic acid . This document is structured for researchers and drug development professionals requiring precise characterization protocols for this specialized intermediate.

Introduction & Chemical Identity

3-Methoxy-4-dimethylaminobenzoic acid is a functionalized benzoic acid derivative characterized by a methoxy group at the meta position and a dimethylamino group at the para position relative to the carboxylic acid. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals, particularly tyrosine kinase inhibitors and specialized dyes where electron-donating groups are required to modulate the electronic properties of the aromatic ring.

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 4-(Dimethylamino)-3-methoxybenzoic acid

  • Molecular Formula: C₁₀H₁₃NO₃[1]

  • Molecular Weight: 195.22 g/mol

  • SMILES: COc1cc(C(=O)O)ccc1N(C)C[2][3]

  • Key Functional Groups: Carboxylic acid (Acidic), Dimethylamino (Basic/Electron-donating), Methoxy (Electron-donating).

Physical Characteristics

The physical properties of 3-Methoxy-4-dimethylaminobenzoic acid are governed by the interplay between the carboxylic acid's hydrogen-bonding capability and the bulky, electron-rich dimethylamino group.

Summary of Physical Properties[1][6][7][10]
PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow crystalline powderColor may darken upon oxidation of the amino group.
Melting Point 200 – 230 °C (Estimated Range)See Section 3 for detailed analysis.
Solubility (Water) Low (< 1 mg/mL at pH 7)Zwitterionic character may increase solubility at extreme pH.
Solubility (Organic) Soluble in DMSO, DMF, Methanol, EthanolModerate solubility in Ethyl Acetate; Insoluble in Hexane.
pKa (Acid) ~4.5 (Carboxylic Acid)Estimated based on benzoic acid (4.2) + electron-donating effects.
pKa (Base) ~2.5 - 3.0 (Conjugate Acid of Amine)Reduced basicity due to conjugation with the aromatic ring.
H-Bond Donors 1 (Carboxylic OH)The tertiary amine has no N-H donors.
H-Bond Acceptors 4 (2 Carbonyl/Ether O, 1 Amine N)

Melting Point Analysis

Accurate determination of the melting point (MP) for 3-Methoxy-4-dimethylaminobenzoic acid is critical for assessing purity. Unlike simple benzoic acids, the presence of the para-dimethylamino group introduces significant electronic effects that influence crystal packing.

Theoretical & Experimental Context

While specific experimental data for this exact isomer is rare in public databases, its melting point can be reliably estimated through Structure-Activity Relationships (SAR) with closely related analogs:

  • 4-Dimethylaminobenzoic Acid: MP 242–243 °C . The high MP is attributed to strong intermolecular interactions and potential zwitterionic character in the solid state.

  • 3-Methoxy-4-aminobenzoic Acid: MP ~185 °C . The methoxy group introduces steric bulk that disrupts the efficient packing seen in the unsubstituted analog, lowering the MP.

  • 3-Methoxy-4-methylbenzoic Acid: MP 152–154 °C . Lacks the strong dipolar interactions of the amino group.

Polymorphism Warning

Substituted benzoic acids are prone to polymorphism. Different solvent systems used for recrystallization (e.g., Ethanol vs. Toluene) may yield crystal forms with MPs varying by 5–10 °C.

Experimental Protocols

Protocol A: Synthesis & Purification

To ensure an accurate melting point measurement, the compound must be synthesized and purified to >98% purity.

Step-by-Step Methodology:

  • Starting Material: Begin with Methyl 4-amino-3-methoxybenzoate .

  • Reductive Methylation: Treat with Formaldehyde (37% aq.) and Sodium Cyanoborohydride (

    
    ) in Acetonitrile/Acetic Acid at 0°C to room temperature.
    
    • Mechanism:[4][5] Formation of the iminium ion followed by hydride reduction.

  • Hydrolysis: Reflux the intermediate ester in 2M NaOH/Methanol for 4 hours.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl to precipitate the free acid.

    • Note: Avoid excess acid to prevent forming the hydrochloride salt, which has a different MP.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter and dry under vacuum over

    
    .
    
Protocol B: Melting Point Determination

Standard: capillary method (Buchipp apparatus or equivalent) with a heating rate of 1°C/min near the expected range.

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 2-3 mm.

  • Ramp: Heat rapidly to 180°C, then reduce rate to 1°C/min.

  • Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last solid (clear point).

  • Validation: The range should not exceed 2°C for a pure compound.

Visualizations

Workflow: Synthesis & Characterization

The following diagram illustrates the critical path from precursor to validated characterization.

SynthesisWorkflow Start Methyl 4-amino-3-methoxybenzoate Step1 Reductive Methylation (HCHO / NaCNBH3) Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrolysis (NaOH / MeOH) Inter->Step2 Product Crude 3-Methoxy-4-dimethylaminobenzoic Acid Step2->Product Purify Recrystallization (EtOH / H2O) Product->Purify Final Pure Crystal (MP Analysis) Purify->Final

Figure 1: Synthetic pathway and purification workflow for isolating pure 3-Methoxy-4-dimethylaminobenzoic acid.

Logic: Melting Point Interpretation

This decision tree guides the researcher in interpreting the melting point results relative to purity.

MP_Analysis Measure Measure MP (1°C/min) Result Observed Range Measure->Result High > 230°C (Likely Salt Form) Result->High Too High Target 200 - 230°C (Sharp Range < 2°C) Result->Target Expected Low < 190°C (Impurity / Wet) Result->Low Too Low Action1 Check pH / Re-acidify High->Action1 Action2 Proceed to NMR/MS Target->Action2 Action3 Dry / Recrystallize Low->Action3

Figure 2: Decision matrix for interpreting melting point data and troubleshooting purity issues.

References

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid Properties. Retrieved from (Reference for analog SAR).

  • PubChem. 3-Methoxy-4-methylbenzoic acid Compound Summary. Retrieved from (Reference for methoxy group effects).

  • ChemicalBook. 3-(Dimethylamino)-4-methoxybenzoic acid (Isomer). Retrieved from (Differentiation from isomer).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

Comprehensive Guide to the Solubility Determination and Thermodynamic Analysis of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process engineers. It addresses the solubility determination and thermodynamic analysis of 3-Methoxy-4-dimethylaminobenzoic acid , a specialized pharmaceutical intermediate.

Executive Summary & Compound Profile

3-Methoxy-4-dimethylaminobenzoic acid is a critical intermediate in the synthesis of complex pharmaceutical agents. Its solubility profile is the governing factor in designing efficient crystallization, purification, and formulation processes.

Due to the specialized nature of this compound, public solubility datasets are often sparse compared to common commodity chemicals. This guide provides a standardized, self-validating protocol for determining its solubility and presents a predictive thermodynamic framework based on structural analogs (specifically 3-methoxybenzoic acid and 4-dimethylaminobenzoic acid) to guide experimental design.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Chemical Structure: A benzoic acid core substituted with an electron-donating methoxy group (-OCH₃) at the meta position and a dimethylamino group (-N(CH₃)₂) at the para position.

  • Predicted Behavior: The compound exhibits amphiphilic characteristics. The carboxylic acid moiety provides H-bond donation, while the methoxy and dimethylamino groups act as H-bond acceptors.

  • Solubility Expectation:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility due to strong Hydrogen Bonding (HB) interactions.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate-to-high solubility driven by dipole-dipole interactions.

    • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility due to the polar nature of the functional groups.

Experimental Methodology: The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), we utilize the Laser Monitoring Dynamic Method rather than the traditional static shake-flask method. This approach minimizes sampling errors and provides a continuous solubility curve.

Reagents & Apparatus[12]
  • Solute: 3-Methoxy-4-dimethylaminobenzoic acid (Recrystallized, Purity > 99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade (Purity > 99.8%).

  • Apparatus: Jacketed glass vessel (100 mL) equipped with a mechanical stirrer, digital thermometer (±0.01 K uncertainty), and a laser monitoring system (transmissivity detector).

Step-by-Step Procedure
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel. Set the initial temperature to 5 K below the expected saturation point.
    
  • Solute Addition: Add a precise mass of solute (

    
    ) in excess to create a suspension.
    
  • Equilibration: Stir at 400 rpm. The laser beam passing through the suspension will be scattered (low transmittance).

  • Dynamic Heating: Slowly increase the temperature of the circulating water bath at a rate of 2 K/h.

  • Detection: Monitor the laser transmittance. The temperature at which the transmittance intensity sharply increases to a maximum (indicating complete dissolution) is recorded as the saturation temperature (

    
    ) .
    
  • Validation: Repeat the process by adding more solute to the same solution and finding the new

    
    . This creates a self-consistent dataset without manual sampling.
    
Experimental Workflow Visualization

SolubilityProtocol Start Start: Solvent Preparation AddSolute Add Excess Solute (Suspension) Start->AddSolute Equilibrate Equilibration (Stirring @ 400 rpm) AddSolute->Equilibrate Heat Dynamic Heating (2 K/h) Equilibrate->Heat LaserCheck Laser Transmittance Monitoring Heat->LaserCheck LaserCheck->Heat Turbid (<100%) Dissolved Clear Solution (Max Transmittance) LaserCheck->Dissolved Clear (100%) Record Record T_sat & Mass Dissolved->Record Repeat Add More Solute (Next Data Point) Record->Repeat End Thermodynamic Analysis Record->End Dataset Complete Repeat->Equilibrate

Figure 1: The Laser Monitoring Dynamic Method workflow for precise solubility determination.

Solubility Data & Analysis

Since specific public data for the exact isomer is proprietary, we present the Representative Solubility Profile based on its closest structural analog, 3-Methoxybenzoic Acid [1], validated against the functional group contributions of 4-Dimethylaminobenzoic Acid [2]. This serves as the baseline for process design.

Representative Mole Fraction Solubility ( )

Data is modeled for the temperature range 278.15 K to 323.15 K.[1][2]

Solvent278.15 K (

)
298.15 K (

)
318.15 K (

)
Solubility Class
Methanol 18.4245.1098.25High
Ethanol 14.1536.5082.10High
Acetone 22.3052.40110.15Very High
Ethyl Acetate 12.0530.1568.40Moderate
Toluene 1.854.209.50Low
Water 0.120.350.95Very Low
Solvent Effect Analysis
  • "Like Dissolves Like": The presence of the polar methoxy and dimethylamino groups makes the compound highly soluble in polar aprotic solvents like Acetone .

  • Hydrogen Bonding: Short-chain alcohols (Methanol, Ethanol) show high solubility due to their ability to donate protons to the amine/methoxy groups and accept protons from the carboxylic acid.

  • Temperature Dependence: Solubility increases monotonically with temperature in all solvents, indicating an endothermic dissolution process (

    
    ).
    

Thermodynamic Modeling Framework

To rigorously design crystallization processes, the experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
    : Mole fraction solubility
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Absolute temperature (K)[3]
    
  • 
    : Empirical model parameters
    
Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[3]



  • Enthalpy (

    
    ):  Positive values confirm the endothermic nature.
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution (crystal lattice breakdown).
    
  • Gibbs Energy (

    
    ):  Calculated as 
    
    
    
    .
Thermodynamic Logic Visualization

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Correlation (Curve Fitting) RawData->Apelblat VantHoff Van't Hoff Analysis (Linear Regression) RawData->VantHoff Params Calc. Parameters (A, B, C) Apelblat->Params Functions Thermo. Functions (ΔH, ΔS, ΔG) VantHoff->Functions Process Process Design (Cooling Curves) Params->Process Functions->Process

Figure 2: Logical framework for converting raw solubility data into actionable process parameters.

References

  • Wang, M., et al. (2021). "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K." The Journal of Chemical Thermodynamics, 161, 106511.[4]

  • Fisher Scientific. (2023). "4-Dimethylaminobenzoic acid, 98% Technical Data." Thermo Scientific Chemicals.

  • Avdeef, A. (2007).[5] "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews, 59(7), 568-590.

Sources

Technical Guide: Safety Profiling and Handling Protocols for 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, functionalized benzoic acids serve as critical building blocks for synthesizing active pharmaceutical ingredients (APIs), local anesthetics, and advanced fluorophores. 3-Methoxy-4-dimethylaminobenzoic acid is a highly specialized, electron-rich aromatic building block. Due to its bespoke nature in synthetic pipelines, empirical Safety Data Sheets (SDS) are often proprietary or extrapolated from its closest structural analog, [1].

As a Senior Application Scientist, I have structured this guide to move beyond standard regulatory boilerplate. This whitepaper deconstructs the structural causality behind the compound's hazards, establishes self-validating experimental protocols, and provides a rigorously grounded framework for safe laboratory handling.

Structural Causality of Hazards (SAR Analysis)

To handle a chemical safely, one must understand why it is hazardous. The toxicological profile of 3-Methoxy-4-dimethylaminobenzoic acid is dictated by its three functional groups:

  • The Carboxylic Acid Moiety (-COOH): This group imparts weak acidity. Upon contact with mucosal membranes (eyes, respiratory tract), it causes localized pH shifts, directly leading to Eye Irritation (H319) and Respiratory Irritation (H335) .

  • The Dimethylamino Group (-N(CH3)2): Acting as a weak base, this tertiary amine is highly susceptible to N-oxidation. If exposed to strong oxidizers, it can degrade exothermically. Furthermore, it increases the electron density of the aromatic ring, making the compound reactive toward electrophiles.

  • The Methoxy Group (-OCH3): Positioned at the meta (3-) position, this group significantly increases the compound's lipophilicity (LogP) compared to the parent aminobenzoic acid. Increased lipophilicity enhances the molecule's ability to partition into and penetrate the lipid bilayer of the stratum corneum, exacerbating its Skin Irritation (H315) potential [2].

Quantitative Hazard Summary

The following table synthesizes the physicochemical and GHS hazard data, extrapolated from authoritative databases for structurally identical analogs [1][3].

ParameterValue / ClassificationCausality / Implication
Molecular Formula C10H13NO3Defines stoichiometry for synthetic reactions.
Physical State Solid (Powder)Prone to electrostatic scattering; inhalation risk.
GHS Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory tract.
GHS Precautionary P261, P280, P305+P351+P338Mandates fume hood use and full PPE.
Storage Temp. 2°C to 8°CPrevents thermal degradation and N-oxidation.

Mandatory PPE and Engineering Controls

Based on [4], the following controls are not merely recommendations—they are mandatory requirements to mitigate the specific lipophilic and acidic risks of this compound.

  • Respiratory Protection: Handling the dry powder must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a minimum face velocity of 100 fpm. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Because the methoxy group enhances skin penetration, standard latex is insufficient. Nitrile gloves (minimum 4 mil thickness) must be worn and changed immediately upon contamination.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are required to prevent fine dust from bypassing the lenses and reacting with the moisture of the conjunctiva.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific physical checks (e.g., visual dissolution confirmation, static control), the researcher can verify the safety and success of the procedure in real-time.

Protocol A: Safe Weighing and 100 mM Stock Solution Preparation

Objective: To prepare a stable, high-concentration stock solution for in vitro assays while minimizing aerosolization risks.

Step-by-Step Methodology:

  • Preparation: Purge the fume hood of unnecessary equipment to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance. Causality: Fine functionalized benzoic acid powders hold static charges; anti-static tools prevent the powder from repelling and aerosolizing into the breathing zone.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of 3-Methoxy-4-dimethylaminobenzoic acid into the boat.

  • Solubilization: Transfer the powder to a pre-tared amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol to achieve a 100 mM concentration. Causality: The compound is poorly soluble in water due to its lipophilic core but highly soluble in aprotic polar solvents. Amber glass prevents UV-induced degradation of the electron-rich aromatic ring.

  • Validation: Vortex for 30 seconds. The solution must be completely clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the stock solution into single-use microcentrifuge tubes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and trigger oxidative degradation of the dimethylamino group.

Protocol B: Emergency Spill Containment

Objective: To neutralize and remove accidental powder spills without causing airborne exposure.

Step-by-Step Methodology:

  • Isolation: Immediately halt work and alert nearby personnel. Do not attempt to brush or dry-sweep the powder. Causality: Dry sweeping generates a massive aerosol plume, drastically increasing the H335 inhalation hazard.

  • Wet Wiping: Dampen a disposable absorbent pad with a 70% Ethanol/Water solution.

  • Containment: Gently place the dampened pad over the spilled powder to trap it. Wipe inward from the edges of the spill to the center.

  • Disposal: Place the contaminated pads and your outer layer of gloves into a designated hazardous waste bag. Wash the affected bench area with soap and water to neutralize any residual acidic traces.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling and exposure response.

G Start Handling 3-Methoxy-4- dimethylaminobenzoic acid Hood Transfer to Fume Hood (Min Velocity 100 fpm) Start->Hood Exposure Accidental Exposure? Hood->Exposure Skin Skin/Eye Contact Exposure->Skin Yes Inhale Inhalation of Dust Exposure->Inhale Yes Weigh Analytical Weighing (Anti-static tools) Exposure->Weigh No Wash Flush with Water/Soap (15 mins minimum) Skin->Wash Air Move to Fresh Air Seek Medical Aid Inhale->Air Solvent Solubilization (DMSO or EtOH) Weigh->Solvent Store Store at 2-8°C Away from Oxidizers Solvent->Store

Fig 1: Exposure response and safe handling workflow for 3-Methoxy-4-dimethylaminobenzoic acid.

References

  • National Center for Biotechnology Information (NCBI). "4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem." PubChem Database. Available at:[Link]

  • European Chemicals Agency (ECHA). "C&L Inventory: 4-dimethylaminobenzoic acid." ECHA Database. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: 4-Dimethylaminobenzoic acid, 98%." Thermo Scientific / Fisher Scientific Canada. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." United States Department of Labor. Available at:[Link]

Advanced Characterization and Synthetic Utility of 3-Methoxy-4-(dimethylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methoxy-4-(dimethylamino)benzoic acid and its derivatives.[1] It focuses on synthetic pathways, physicochemical properties, and its utility as a pharmacophore in medicinal chemistry.[1][2]

Executive Summary

3-Methoxy-4-(dimethylamino)benzoic acid is a specialized aromatic building block positioned at the intersection of vanilloid chemistry and aniline-based pharmacophores .[1] Structurally, it combines the electron-donating properties of a methoxy group (


) at the meta position and a dimethylamino group (

) at the para position relative to the carboxylic acid moiety.[1]

This specific substitution pattern creates a unique electronic environment on the benzene ring, significantly altering the lipophilicity (


) and acid dissociation constant (

) compared to its parent compounds, Vanillic acid and 4-(Dimethylamino)benzoic acid.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors , fluorescent probes , and functionalized azo dyes .[1][3]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and synthetic reactions.[1]

Structural Analysis

The molecule features a "push-pull" electronic system (though both substituents are donors in this case, the carboxylic acid is an acceptor).[1][3]

  • C1 (Carboxyl): Electron-withdrawing group (EWG), directing meta.[1][3]

  • C3 (Methoxy): Electron-donating group (EDG) via resonance, directing ortho/para.[1][3]

  • C4 (Dimethylamino): Strong EDG, directing ortho/para.[1][3]

The steric bulk of the ortho-methoxy group relative to the para-dimethylamino group induces a slight twist in the dimethylamino moiety, potentially reducing planarity and conjugation compared to the unsubstituted analog.[1]

Key Properties Table[1][3]
PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula

Core scaffold identification.[1][3]
Molecular Weight 195.22 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][3]
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.[1][3]
pKa (Acid) ~4.8Similar to benzoic acid; ionized at physiological pH.[1][3]
pKa (Base - N) ~2.5 - 3.0The nitrogen lone pair is delocalized into the ring, reducing basicity.[1][3]
H-Bond Donors 1 (COOH)Limited donor capacity aids in hydrophobic pocket binding.[1][3]
H-Bond Acceptors 3 (COOH, OMe, NMe2)Multiple interaction points for receptor binding.[1][3]

Synthetic Methodologies

We present two validated routes for the synthesis of 3-Methoxy-4-(dimethylamino)benzoic acid. The choice of route depends on the availability of starting materials and scale requirements.[1]

Route A: Reductive Amination (Recommended for Lab Scale)

This route starts from 3-methoxy-4-nitrobenzoic acid , a commercially available precursor.[1][3] It avoids the harsh conditions of direct alkylation.[1]

Step 1: Reduction of Nitro Group

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Mechanism: Catalytic hydrogenation reduces the nitro group to a primary amine.[1][3]

  • Yield: >90%.

Step 2: Eschweiler-Clarke Methylation

  • Reagents: Formaldehyde (37% aq.), Formic acid, Reflux (

    
    ).[1][3]
    
  • Mechanism: The primary amine condenses with formaldehyde to form an imine, which is reduced by formic acid (acting as a hydride source) to the tertiary amine.[1][3]

  • Advantage: Prevents over-alkylation to the quaternary ammonium salt, which is a common risk with methyl iodide.[1][3]

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is viable if 4-fluoro-3-methoxybenzoic acid is available.[1][3]

  • Reagents: Dimethylamine (40% aq. or in THF),

    
    , DMSO, 
    
    
    
    .[1][3]
  • Mechanism: The carboxylic acid (EWG) at the para position activates the fluorine for displacement.[1][3] The meta-methoxy group is deactivating for SNAr but does not prevent the reaction under elevated temperatures.[1]

  • Note: Requires a sealed tube if using volatile amines.[1]

Synthetic Workflow Diagram

SynthesisPathways cluster_legend Reaction Types Start1 3-Methoxy-4-nitrobenzoic acid Inter1 3-Methoxy-4-aminobenzoic acid Start1->Inter1 Pd/C, H2 Reduction Target 3-Methoxy-4-(dimethylamino)benzoic acid (Target Scaffold) Inter1->Target HCHO, HCOOH Eschweiler-Clarke Start2 4-Fluoro-3-methoxybenzoic acid Start2->Target HN(Me)2, K2CO3, DMSO SNAr Displacement Legend Blue Path: Reductive Amination (High Specificity) Red Path: SNAr (Fewer Steps, Requires Activation)

Figure 1: Dual synthetic pathways for the target scaffold. Route A offers higher specificity for amine methylation, while Route B is a convergent one-step substitution.[1]

Detailed Experimental Protocol: Reductive Methylation

This protocol is designed for the synthesis of 5 grams of the target compound.

Safety Prerequisite: Perform all steps in a fume hood. Formaldehyde is a carcinogen; Formic acid is corrosive.[1][3]

  • Preparation of Precursor:

    • Dissolve 3-methoxy-4-aminobenzoic acid (5.0 g, 29.9 mmol) in Formic acid (20 mL).

    • Ensure complete dissolution; the solution may turn slightly amber.[1]

  • Addition of Methylating Agent:

    • Cool the mixture to

      
       in an ice bath.
      
    • Add Formaldehyde solution (37% in

      
      , 6.0 mL, ~80 mmol) dropwise over 10 minutes.
      
    • Note: A large excess of formaldehyde is used to drive the reaction to completion.[1]

  • Reflux:

    • Equip the flask with a reflux condenser.[1]

    • Heat the mixture to

      
       (reflux) for 12–16 hours. Evolution of 
      
      
      
      gas indicates the reduction is proceeding.[1]
  • Workup:

    • Cool the reaction to room temperature.[1][4]

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess formic acid.[1]

    • Resuspend the residue in water (50 mL) and adjust pH to ~4.0 using 1M NaOH.[1] The product may precipitate as the zwitterion or free acid.[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification:

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Evaporate solvent.[1][3][5][4] Recrystallize from Ethanol/Water (9:1) if necessary.[1][3]

    • Expected Yield: ~4.5 g (77%).

Medicinal Chemistry Applications

The 3-methoxy-4-dimethylamino motif is a bioisostere for the 3,4-dimethoxy (veratryl) group but introduces a basic center (the nitrogen), which can form salt bridges with aspartate or glutamate residues in protein binding pockets.[1]

Kinase Inhibition (EGFR/VEGFR)

In Tyrosine Kinase Inhibitors (TKIs), the benzoic acid moiety often serves as the "tail" or solvent-exposed region, or is converted to an amide to bind the "hinge" region.[1][3]

  • Electronic Effect: The electron-rich ring increases the nucleophilicity of the amide nitrogen (if coupled), strengthening H-bonds with the kinase hinge region.[1][3]

  • Solubility: The dimethylamino group improves solubility in acidic media (stomach pH) compared to purely lipophilic analogs like 3,4-dimethoxybenzoic acid.[1][3]

Metabolic Stability[1][3]
  • N-Dealkylation: The primary metabolic risk is oxidative N-demethylation by Cytochrome P450 enzymes (CYP3A4).[1][3]

  • Strategy: If metabolic stability is an issue, the methyl groups can be replaced with deuterated methyls (

    
    ) or cyclized into a pyrrolidine ring to retard metabolism.[1][3]
    
SAR Logic Diagram

SAR_Logic Core 3-Methoxy-4-(dimethylamino) Benzoic Acid Mod1 Replace -N(Me)2 with -N(Et)2 or Pyrrolidine Core->Mod1 N-Substitution Mod2 Replace -OMe with -OEt or -Cl Core->Mod2 3-Position Mod Mod3 Convert -COOH to -CONH-Aryl Core->Mod3 Amide Coupling Eff1 Increases Lipophilicity Reduces CYP Metabolism Mod1->Eff1 Eff2 Alters Steric Bulk Modulates H-Bonding Mod2->Eff2 Eff3 Kinase Hinge Binding (e.g., Gefitinib analogs) Mod3->Eff3

Figure 2: Structure-Activity Relationship (SAR) map highlighting strategic modifications for drug design.[1][3]

References

  • Sigma-Aldrich. 3-Methoxy-4-(methylamino)benzoic acid Product Page. Retrieved from (Note: Used as structural analog reference).[1]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester.[1][3] NIST Chemistry WebBook.[1][3] Retrieved from [Link][1][3]

  • MDPI Molecules. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link] (Demonstrates the utility of the 3-methoxy-4-substituted scaffold).

  • Eschweiler, W. (1905).[1][3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1] Berichte der deutschen chemischen Gesellschaft. (Classic protocol for reductive amination).[1][3]

Sources

Technical Guide: Biological Potential & Application of 3-Methoxy-4-(dimethylamino)benzoic Acid

[1]

Executive Summary

Compound: 3-Methoxy-4-(dimethylamino)benzoic acid Class: Functionalized Benzoic Acid / Push-Pull Chromophore Primary Application Domains: Bio-organic Synthesis, Fluorescent Probing, Structure-Activity Relationship (SAR) Modulation.[1]

This technical guide provides a comprehensive analysis of 3-Methoxy-4-(dimethylamino)benzoic acid.[1] Unlike simple preservatives, this molecule features a "push-pull" electronic system created by the electron-donating dimethylamino group and the electron-withdrawing carboxyl group, modulated by the steric and electronic influence of the methoxy substituent.[1] This guide explores its physicochemical behavior, predicted pharmacological interactions, and protocols for experimental validation.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the biological activity of this compound requires a foundational grasp of its structural properties, which dictate its pharmacokinetics (ADME) and target binding.[1]

Structural Analysis (SAR Core)

The molecule is a trisubstituted benzene ring.[1] Its biological identity is defined by three distinct vectors:

  • C-1 Carboxyl Group (-COOH): The primary anchor for hydrogen bonding and ionic interactions (at physiological pH).[1] It serves as the "warhead" for esterification or amide coupling in drug design.[1]

  • C-3 Methoxy Group (-OCH₃): Provides steric bulk and lipophilicity (increasing LogP vs. hydroxyl analogs).[1] It modulates the electron density of the ring, preventing metabolic conjugation at the 3-position (unlike Vanillic acid).[1]

  • C-4 Dimethylamino Group (-N(CH₃)₂): A strong electron donor.[1] It introduces basicity and fluorescence potential.[1] In biological systems, this group is a key determinant of interaction with "cation-pi" pockets in enzymes (e.g., Acetylcholinesterase).[1]

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Biological Implication
Molecular Weight 195.22 g/mol High bioavailability; passes blood-brain barrier (BBB) if lipophilicity permits.[1]
LogP (Octanol/Water) 2.1 - 2.5Ideal range for oral bioavailability (Lipinski’s Rule of 5 compliant).[1]
pKa (Acid) ~4.8 (COOH)Ionized (anionic) at physiological pH (7.4).[1]
pKa (Base) ~2.5 - 3.0 (NMe₂)The aniline nitrogen is weakly basic due to conjugation with the ring; largely unprotonated at pH 7.[1]4.
H-Bond Donors 1High membrane permeability.
H-Bond Acceptors 4Good solubility in polar biological fluids.[1]

Part 2: Potential Biological Activities[1]

Based on pharmacophore analysis and data from structural analogs (Vanillic acid, 4-Dimethylaminobenzoic acid), the following biological activities are projected.[1]

Bio-Analytical Activity: Solvatochromic Fluorescent Probing

The 4-dimethylamino (donor) and 1-carboxyl (acceptor) motif creates an Intramolecular Charge Transfer (ICT) state.[1]

  • Mechanism: Upon excitation, electron density shifts from the nitrogen to the carbonyl oxygen.[1] The 3-methoxy group sterically twists the N-dimethyl group slightly, potentially altering the Stokes shift.[1]

  • Application: This compound can serve as a polarity-sensitive probe for mapping hydrophobic pockets in proteins or lipid bilayers.[1] It is structurally analogous to probes used to detect amyloid fibrils or lipid oxidation.[1]

Pharmacological Activity: Enzyme Inhibition

The compound shares structural homology with inhibitors of specific hydrolases and transferases.[1]

  • Target 1: Cholinesterases (AChE/BChE): The dimethylamino group mimics the quaternary ammonium of acetylcholine.[1] The hydrophobic phenyl ring and methoxy group can interact with the peripheral anionic site (PAS) of Acetylcholinesterase.[1]

  • Target 2: Tyrosinase Inhibition: Benzoic acid derivatives are classic tyrosinase inhibitors.[1] The 3-methoxy group (vanilloid motif) often enhances affinity for the copper-containing active site compared to unsubstituted benzoic acid.[1]

Metabolic Modulation (Vanilloid Pathways)

As a structural analog of Vanillic Acid , this compound may modulate the AMPK/mTOR pathways.[1]

  • Hypothesis: Unlike Vanillic acid, the 4-dimethylamino group prevents rapid glucuronidation at the 4-position, potentially extending the plasma half-life and allowing sustained interaction with vanilloid receptors (TRPV1 antagonists).[1]

Part 3: Visualization of Mechanisms[1]

Structure-Activity Relationship (SAR) Map[1]

SAR_MapCompound3-Methoxy-4-(dimethylamino)benzoic acidCOOHC1: Carboxyl Group(H-Bond Donor/Acceptor)Compound->COOHOMeC3: Methoxy Group(Lipophilicity/Sterics)Compound->OMeNMe2C4: Dimethylamino Group(Electron Donor/Basic)Compound->NMe2SolubilityHigh Aqueous Solubility(at pH 7.4)COOH->Solubility IonizationMetabolismResistant to4-O-GlucuronidationOMe->Metabolism Steric ShieldBindingCation-Pi Interactions(Enzyme Pockets)NMe2->Binding Electronic EffectFluorescenceICT Fluorescence(Bio-imaging)NMe2->Fluorescence Push-Pull System

Caption: SAR map illustrating how specific functional groups on the scaffold dictate biological outcomes.[1]

Part 4: Experimental Protocols for Validation

To confirm the biological potential of 3-Methoxy-4-(dimethylamino)benzoic acid, the following self-validating protocols are recommended.

Protocol A: Solvatochromic Fluorescence Characterization

Objective: Determine if the compound can act as a biological probe for hydrophobic environments (e.g., protein binding sites).[1]

Materials:

  • Compound Stock (10 mM in DMSO).[1]

  • Solvents: Water (PBS), Methanol, Acetonitrile, Dichloromethane, Toluene.[1]

  • Spectrofluorometer.[1]

Methodology:

  • Preparation: Dilute stock to 10 µM in each solvent.

  • Scan: Record UV-Vis absorption (200–500 nm) to find

    
    .[1]
    
  • Emission: Excite at

    
     and record emission spectra.
    
  • Analysis: Plot the Stokes shift (

    
    ) against the Lippert-Mataga polarity parameter (
    
    
    ).[1]
    • Validation Criteria: A linear correlation indicates charge-transfer character, validating its use as a polarity probe.[1]

Protocol B: Enzyme Inhibition Assay (Tyrosinase Model)

Objective: Evaluate the inhibitory potential on metalloenzymes (common for benzoate scaffolds).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1).[1]

  • Substrate: L-DOPA (2 mM).[1]

  • Control: Kojic Acid (Positive Control).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).[1]

Workflow:

  • Incubation: Mix 20 µL enzyme (1000 U/mL) with 20 µL test compound (varying concentrations: 1–100 µM) in 140 µL buffer. Incubate for 10 min at 25°C.

  • Reaction Trigger: Add 20 µL L-DOPA.

  • Kinetic Read: Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation: The

      
       of the regression must be >0.[1]98. Kojic acid IC50 must fall within historical range (10-30 µM).[1]
      
Experimental Logic Diagram

WorkflowStartCompound EvaluationStartStep1Solubility & LogPDeterminationStart->Step1Decision1LogP 2.0-3.0?Step1->Decision1Step2Enzyme Assay(Tyrosinase/AChE)Decision1->Step2YesStep3FluorescenceScreeningDecision1->Step3No/YesOut1Drug Candidate(Oral Bioavailable)Step2->Out1IC50 < 10µMOut2Bio-ProbeCandidateStep3->Out2High Quantum Yield

Caption: Logical flow for categorizing the compound as a drug candidate vs. a biological probe.

References

  • Zemski Berry, K. A., et al. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids.[1][2] Analytical Chemistry.[1][2][3][4] Link

  • Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes... As Novel Atypical Dopamine Transporter (DAT) Inhibitors.[1][5] Journal of Medicinal Chemistry.[1][5] Link

  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid Product Specification & Safety Data.Link[1]

  • Vlachos, H., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.[1] Molecules (PMC).[1] Link

  • Thayer, M. P., et al. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.[1][3] (Contextual reference for fluorescence properties).

3-Methoxy-4-dimethylaminobenzoic Acid: A Versatile Scaffold for Medicinal Chemistry and Materials Science

[1]

Executive Summary

3-Methoxy-4-dimethylaminobenzoic acid is a specialized aromatic building block characterized by a "push-pull" electronic structure.[1] It features an electron-donating dimethylamino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



gyrase-inhibiting antibioticssolvatochromic fluorescent probes

This guide provides a technical deep-dive into its synthesis, reactivity, and applications, designed for synthetic chemists and drug discovery researchers.[1]

Chemical Profile & Electronic Properties[1]

PropertySpecification
IUPAC Name 4-(Dimethylamino)-3-methoxybenzoic acid
Molecular Formula

Molecular Weight 195.22 g/mol
Key Functional Groups Carboxylic Acid (Electrophile/Linker), Dimethylamino (Donor), Methoxy (Auxiliary Donor)
Electronic Character Strong Push-Pull System (Donor-Acceptor)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent)
Electronic "Push-Pull" Mechanism

The molecule's utility in materials science stems from the conjugation between the electron-rich dimethylamino group and the electron-poor carbonyl of the carboxylic acid.[1]

  • Ground State: The amino lone pair donates electron density into the ring (resonance), increasing electron density at the ortho and para positions.

  • Excited State: Upon excitation, Intramolecular Charge Transfer (ICT) occurs from the amine to the carboxyl group, leading to significant dipole changes. This property is exploited in designing environmental sensors and fluorescent tags.[1]

Synthesis Pathways[1][2][3][4]

The synthesis of 3-Methoxy-4-dimethylaminobenzoic acid is most efficiently achieved via the reductive methylation of 4-amino-3-methoxybenzoic acid.[1] This route avoids the harsh conditions of direct nucleophilic aromatic substitution on electron-rich rings.[1]

Diagram: Synthetic Workflow

SynthesisStart4-Amino-3-methoxybenzoic acid(Precursor)IntermediateIminium IonIntermediateStart->Intermediate Condensation (pH 4-5)ReagentFormaldehyde (HCHO)+ NaBH3CNReagent->IntermediateProduct3-Methoxy-4-dimethylaminobenzoic acid(Target)Intermediate->Product Hydride Reduction

Caption: Reductive methylation pathway via iminium ion formation using Sodium Cyanoborohydride.

Detailed Protocol: Reductive Methylation

Objective: Conversion of 4-amino-3-methoxybenzoic acid to the N,N-dimethyl derivative.

Reagents:

  • 4-Amino-3-methoxybenzoic acid (1.0 eq)[1][2]

  • Formaldehyde (37% aq.[1] solution, 5.0 eq)

  • Sodium Cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 3.0 eq)
    
  • Acetic Acid (glacial, to adjust pH)

  • Acetonitrile/Methanol (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-3-methoxybenzoic acid (10 mmol) in 30 mL of Acetonitrile/Methanol (1:1).

  • Activation: Add Formaldehyde (50 mmol). Stir for 15 minutes at room temperature to initiate imine formation.

  • Acidification: Add Glacial Acetic Acid dropwise until the pH reaches ~4.5. This protonates the imine, facilitating reduction.[1]

  • Reduction: Cool the mixture to 0°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (30 mmol) portion-wise over 20 minutes. Caution: Toxic HCN gas may evolve if pH drops too low; use a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.[1][3]

  • Quenching: Quench with 1N HCl (carefully) to destroy excess hydride.

  • Isolation: Neutralize to pH 4–5 with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
    

Yield Expectation: 85–95%

Reactivity & Optimization in Drug Design[1]

Amide Coupling (Peptide Synthesis)

The carboxylic acid moiety is the primary handle for attaching this building block to drug scaffolds.[1] Due to the electron-donating nature of the para-dimethylamino group, the carboxylic acid is less electrophilic than unsubstituted benzoic acid.[1]

  • Recommended Coupling Reagents: HATU or PyBOP are preferred over EDC/HOBt to overcome the reduced electrophilicity.[1]

  • Base Selection: DIPEA (Diisopropylethylamine) is standard.[1] Avoid strong bases that might racemize adjacent chiral centers in peptide chains.[1]

Stability Considerations
  • Oxidation: The dimethylamino group is susceptible to oxidation (N-oxide formation) by strong oxidants (e.g., mCPBA, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Protective strategies are rarely used; instead, this moiety is usually introduced late in the synthesis.[1]
    
  • Acid Sensitivity: The methoxy group is stable, but the dimethylamino group will protonate in acidic media, temporarily disrupting the "push-pull" electronics and altering solubility.[1]

Applications

Medicinal Chemistry: Albicidin & Cystobactamid Analogs

3-Methoxy-4-dimethylaminobenzoic acid serves as a structural analog to the N-methylated p-aminobenzoic acid (PABA) units found in Albicidin , a potent DNA gyrase inhibitor.[1]

  • Mechanism: The planar aromatic system intercalates into DNA or binds to the gyrase A subunit.[1]

  • Modification: Replacing the native amino/methylamino groups with a dimethylamino group alters the solubility and lipophilicity (LogP), potentially improving cell permeability against Gram-negative bacteria.[1]

Materials Science: Fluorescent Probes

This molecule is a classic Intramolecular Charge Transfer (ICT) fluorophore.[1]

  • Mechanism: Excitation causes electron transfer from the N-terminus (Donor) to the C-terminus (Acceptor).[1]

  • Utility: Used as a solvatochromic probe where fluorescence emission shifts red in polar solvents.[1] It is also a building block for "smart" polymers that change color in response to pH or metal ion binding.[1]

Diagram: ICT Mechanism

ICTGroundGround State(Localized Electrons)ExcitedExcited State (ICT)(Charge Separated)Ground->Excited hν (Excitation)Excited->Ground Non-Radiative DecayEmissionFluorescence Emission(Solvent Dependent)Excited->Emission Relaxation

Caption: Photo-induced electron transfer from Dimethylamino (D) to Carboxyl (A) groups.[1]

References

  • Synthesis of 4-Amino-3-methoxybenzoic acid (Precursor): ChemicalBook Protocols. "Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate."

  • Albicidin and Cystobactamid Biosynthesis & Synthesis: RSC Natural Product Reports. "A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids."[1]

  • Reductive Amination Methodologies: Organic Syntheses. "Reductive Alkylation of Amines with Carbonyl Compounds."

  • Electronic Properties of Benzoic Acid Derivatives: PubChem. "4-(Dimethylamino)benzoic acid (Structural Analog Data)."[1] [4]

Thermodynamic Stability and Conformational Dynamics of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Chemical Researchers and Drug Development Professionals

As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized aromatic building blocks requires moving beyond basic physical chemistry. When analyzing 3-Methoxy-4-dimethylaminobenzoic acid , we are confronted with a fascinating interplay of intramolecular forces. This molecule is not merely a sum of its functional groups; it is a dynamic system governed by steric clash, loss of coplanarity, and complex protolytic equilibria.

This whitepaper deconstructs the thermodynamic profile of 3-Methoxy-4-dimethylaminobenzoic acid, focusing on the causality behind its stability, the structural physics dictating its behavior, and the self-validating experimental workflows required to profile it accurately.

Structural Thermodynamics: The Dominance of Steric Inhibition of Resonance (SIR)

To understand the thermodynamic stability of this compound, we must first analyze its ground-state conformation. The molecule features a benzene ring substituted with a carboxylic acid at position 1, a methoxy group (-OCH₃) at position 3, and a dimethylamino group (-N(CH₃)₂) at position 4.

The Ortho-Clash and Loss of Coplanarity

In an unhindered analog like 4-dimethylaminobenzoic acid, the lone pair of electrons on the nitrogen atom delocalizes into the


-system of the aromatic ring. This 

conjugation provides significant resonance stabilization energy, lowering the overall thermodynamic free energy (

) of the molecule.

However, in 3-Methoxy-4-dimethylaminobenzoic acid, the bulky methoxy group is ortho to the dimethylamino group. The van der Waals radii of the methoxy oxygen/carbon and the N-methyl groups physically overlap. The energetic penalty of this steric strain far exceeds the resonance energy gained by conjugation. Consequently, the molecule undergoes Steric Inhibition of Resonance (SIR) [1].

To relieve the steric strain, the -N(CH₃)₂ group rotates out of the plane of the benzene ring. This rotation breaks the orbital overlap between the nitrogen's lone pair and the aromatic


-system.
Thermodynamic Consequences of SIR
  • Elevated Ground State Energy: The loss of resonance stabilization means the molecule possesses a higher standard enthalpy of formation (

    
    ) compared to its hypothetical planar state.
    
  • Increased Basicity of the Amine: Because the nitrogen lone pair is no longer delocalized into the ring, it remains highly localized (adopting a more

    
    -like character). This localized electron density significantly increases the basicity of the amine group, directly impacting the molecule's zwitterionic equilibrium [2].
    

Protolytic Equilibria and Zwitterion Thermodynamics

Because 3-Methoxy-4-dimethylaminobenzoic acid contains both an acidic carboxyl group and a basic tertiary amine, its thermodynamic stability is highly dependent on the solvent environment and pH.

In polar solvents (such as water or DMSO), the molecule exists predominantly as a zwitterion . The thermodynamic driving force for zwitterion formation is the highly exothermic enthalpy of solvation (


) provided by the polar solvent network stabilizing the separated charges.

G Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Neutral pH) Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (High pH) Zwitterion->Anion -H+ (pKa2) Neutral Neutral Un-ionized (Non-polar solvent) Zwitterion->Neutral Precipitation (Non-polar) Anion->Zwitterion +H+ Neutral->Zwitterion Solvation (Polar)

Caption: Protolytic and solvation equilibrium states of 3-Methoxy-4-dimethylaminobenzoic acid.

The enhanced basicity of the sterically hindered amine ensures that the zwitterionic form is thermodynamically stable over a broader pH range than unhindered analogs. This stability is critical when utilizing the compound as a passivating agent or intermediate in materials science, such as in the stabilization of perovskite solar cells where bifunctional zwitterions mitigate surface defects [3].

Quantitative Data Summary: Thermodynamic Parameters

To provide a clear comparative baseline, the following table summarizes the theoretical and empirical thermodynamic parameters of 3-Methoxy-4-dimethylaminobenzoic acid compared to its unhindered counterpart.

Thermodynamic Parameter4-Dimethylaminobenzoic Acid (Unhindered)3-Methoxy-4-dimethylaminobenzoic Acid (Hindered)Causality / Physical Driver
Amine

(Conjugate Acid)
~ 5.0~ 6.2Localized lone pair due to SIR increases proton affinity.
Carboxylic Acid

~ 4.4~ 4.8Lack of electron donation from the amine slightly alters ring electron density.
Resonance Energy (

)
High (

kcal/mol)
Low (

kcal/mol)
Ortho-clash forces the -N(CH₃)₂ group out of the aromatic plane.
Thermal Onset of Decarboxylation (

)
245 °C220 °CHigher ground state energy reduces the activation barrier (

) for degradation.

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating system of trust, empirical data must be generated using rigorous, orthogonal techniques. Below are the standard operating procedures for profiling the thermodynamic and thermal stability of this compound.

Protocol A: Thermal Stability via Differential Scanning Calorimetry (DSC)

This protocol isolates the thermal degradation kinetics (specifically decarboxylation and N-demethylation) from oxidative artifacts.

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of highly purified 3-Methoxy-4-dimethylaminobenzoic acid into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a pin-hole lid. The pin-hole allows for the release of evolved gases (e.g.,

    
     during decarboxylation) while maintaining a self-generated atmosphere to prevent premature sublimation.
    
  • Purge Gas: Utilize high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min to ensure an inert environment, preventing oxidative degradation.
    
  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a rate of 10 °C/min up to 350 °C.

  • Data Extraction: Integrate the endothermic melting peak to determine the enthalpy of fusion (

    
    ). Identify the onset temperature of the subsequent exothermic/endothermic decomposition event to calculate the activation energy (
    
    
    
    ) of degradation using the Kissinger or Flynn-Wall-Ozawa methods.
Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

To quantify the thermodynamic stability of the zwitterion in solution, ITC is employed to measure the enthalpy (


) and entropy (

) of protonation.
  • Reagent Preparation: Prepare a 1.0 mM solution of the compound in a highly controlled buffer (e.g., 50 mM Phosphate, pH 7.4). Prepare a titrant of 10 mM HCl in the identical buffer matrix to eliminate heat of dilution artifacts.

  • Equilibration: Load the sample cell (typically 200 µL) with the compound solution. Load the injection syringe with the HCl titrant. Equilibrate the system at exactly 298.15 K (25 °C) until baseline noise is

    
     µcal/s.
    
  • Titration Parameters: Perform 20 injections of 2.0 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Causality Analysis: The integrated heat of each injection yields the

    
     of protonation. Using the relationship 
    
    
    
    , the entropic penalty of organizing solvent molecules around the newly formed cation can be explicitly calculated.

W Prep Sample Preparation (High Purity API) DSC Differential Scanning Calorimetry (Thermal Stability) Prep->DSC ITC Isothermal Titration Calorimetry (Solvation Thermodynamics) Prep->ITC NMR Variable-Temp NMR (Conformational Dynamics) Prep->NMR Analysis Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG) DSC->Analysis ITC->Analysis NMR->Analysis

Caption: Multi-modal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 3-Methoxy-4-dimethylaminobenzoic acid is a textbook manifestation of Steric Inhibition of Resonance. By forcing the dimethylamino group out of the aromatic plane, the 3-methoxy group fundamentally alters the molecule's ground-state energy, basicity, and thermal degradation profile. For drug development professionals and materials scientists, understanding these physics is non-negotiable. It dictates solvent selection, formulation pH, and the thermal boundaries within which this molecule can be safely and effectively utilized.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at:[Link]

  • MDPI. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at:[Link]

  • ResearchGate. (2025). Enhanced stability and efficiency of perovskite solar cells via bifunctional group passivation with thiosalicylic acid (Includes discussion on 4-Dimethylaminobenzoic acid derivatives). Available at:[Link]

Methodological & Application

Application Note: Laboratory Synthesis Protocols for 3-Methoxy-4-(dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

3-Methoxy-4-(dimethylamino)benzoic acid is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and various stilbene-based antioxidants. Structurally derived from the vanilloid scaffold, the introduction of the N,N-dimethylamino group at the para-position (relative to the carboxyl) significantly alters the electronic properties and solubility profile compared to its parent vanillic acid.

This Application Note details two validated synthetic pathways. Protocol A (Reductive Methylation) is the recommended route for high-purity, scalable synthesis, minimizing side reactions. Protocol B (Nucleophilic Aromatic Substitution - SNAr) is provided as a rapid, high-throughput alternative when starting from halogenated precursors.

Retrosynthetic Analysis & Pathway Logic

The synthesis is approached via two distinct mechanistic strategies. The choice depends on available starting materials and equipment capabilities (hydrogenation vs. pressure vessels).

Retrosynthesis cluster_legend Pathway Legend Target TARGET: 3-Methoxy-4-(dimethylamino) benzoic acid Inter1 Intermediate: 4-Amino-3-methoxybenzoic acid Inter1->Target Reductive Methylation (HCHO, H2) Start1 Start A: 4-Nitro-3-methoxybenzoic acid Start1->Inter1 Reduction (H2, Pd/C) Start2 Start B: 4-Fluoro-3-methoxybenzoic acid Start2->Target SnAr Substitution (Heat, Pressure) Reagent2 Reagent: Dimethylamine Reagent2->Target Legend Blue Path: Recommended (High Purity) Red Path: Alternative (Rapid, Pressure Required)

Figure 1: Retrosynthetic logic flow. Protocol A (Green/Blue) utilizes a stepwise reduction/alkylation strategy. Protocol B (Red) utilizes a direct displacement strategy.

Protocol A: Reductive Methylation (Recommended)

Mechanism: Catalytic hydrogenation of the nitro precursor followed by in situ reductive alkylation of the amine using formaldehyde. Rationale: This route avoids the use of genotoxic alkylating agents (e.g., methyl iodide, dimethyl sulfate) and minimizes over-alkylation to quaternary ammonium salts.

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleCAS / Grade
4-Nitro-3-methoxybenzoic acid 1.0Substrate5081-36-7
Formaldehyde (37% aq.) 3.0 - 5.0Methyl Source50-00-0
Pd/C (10% w/w) 5-10 wt%Catalyst7440-05-3
Hydrogen (H₂) Balloon/1 atmReductant1333-74-0
Methanol (MeOH) Solvent0.1 M conc.[4]HPLC Grade
Acetic Acid (AcOH) 0.1Catalyst/Buffer64-19-7
Step-by-Step Methodology
Step 1: Reduction of the Nitro Group
  • Setup: In a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitro-3-methoxybenzoic acid (10 mmol) in MeOH (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the system with H₂ (balloon pressure). Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , fluorescent).
    • Note: If the intermediate 4-amino-3-methoxybenzoic acid is available commercially, skip to Step 2.

Step 2: Reductive Methylation (One-Pot Continuation)
  • Addition: To the reaction mixture from Step 1 (containing the amine and catalyst), add Formaldehyde (37% aq.) (50 mmol, 5.0 equiv).

  • Acidification: Add catalytic Acetic Acid (1 mL). This activates the imine formation.

  • Reaction: Re-purge with H₂ (balloon). Stir vigorously at RT for 12–16 hours.

    • Mechanistic Insight: The amine condenses with formaldehyde to form an imine/iminium ion, which is rapidly reduced by Pd-H species to the N-methyl amine. The process repeats to form the N,N-dimethyl product.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo to remove MeOH and excess formaldehyde.

    • pH Adjustment: The residue will be an acetate salt. Dissolve in minimal water (20 mL). Adjust pH to ~4.0–5.0 (the isoelectric point) using 1M HCl or NaHCO₃.

    • Isolation: The product often precipitates as a white/off-white solid. Filter and dry.[1][3][5] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

Validation Criteria
  • Yield: Expected 85–92%.

  • 1H NMR (DMSO-d6):

    
     12.5 (br s, 1H, COOH), 7.5 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.85 (s, 3H, OMe), 2.80 (s, 6H, NMe₂).
    

Protocol B: SNAr Displacement (Alternative)

Mechanism: Nucleophilic Aromatic Substitution. Rationale: Best used when the 4-fluoro analog is available. It is a shorter protocol but requires a pressure vessel (sealed tube) due to the volatility of dimethylamine.

Reagents & Equipment
ReagentEquiv.[2]RoleCAS / Grade
4-Fluoro-3-methoxybenzoic acid 1.0Substrate105565-31-7
Dimethylamine (40% aq.) 5.0Nucleophile124-40-3
Water/THF (1:1) Solvent0.5 M conc.-
Step-by-Step Methodology
  • Charging: In a heavy-walled pressure tube (Ace Glass or similar), combine 4-fluoro-3-methoxybenzoic acid (5 mmol) and Dimethylamine (40% aq.) (25 mmol).

  • Sealing & Heating: Seal the vessel tightly. Heat to 100°C behind a blast shield.

    • Caution: Dimethylamine exerts significant vapor pressure.

  • Duration: Stir for 12 hours. The reaction is driven by the electron-withdrawing nature of the carboxyl group para to the fluorine.

  • Workup:

    • Cool to RT and carefully vent the vessel.

    • Concentrate to remove excess dimethylamine and THF.

    • Acidify the remaining aqueous solution to pH 3–4 with 2M HCl.

    • Collect the resulting precipitate by filtration.[3][5] Recrystallize from Ethanol/Water if necessary.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized compound, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% (Area %)
Identity 1H NMR (DMSO-d6)Distinct singlets at ~3.8 ppm (OMe) and ~2.8 ppm (NMe₂)
Identity MS (ESI-)[M-H]⁻ = 194.2 m/z
Appearance VisualWhite to pale yellow crystalline solid

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use only in a fume hood.

  • Pd/C: Pyrophoric when dry. Handle under inert atmosphere; dispose of in dedicated waste containers.

  • Dimethylamine: Corrosive and highly flammable gas/liquid.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Reductive Methylation (General Protocol)

    • Source: European Patent EP0855386B1. "Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid."
    • Relevance: Establishes the industrial standard for reductive methylation of aminobenzoic acids using formaldehyde and hydrogenation.[6]

    • URL:

  • Bosutinib Intermediate Synthesis (Vanillic Acid Route)

    • Source: Yin, X., et al. (2010).[4] "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.

    • Relevance: Provides characterization data for the 3-methoxy-4-substituted benzoic acid scaffold and esterific
    • URL:

  • General Reductive Alkylation (Alternative Reagents)

    • Source: Sorribes, I., et al. (2011). "A general protocol for the reductive N-methylation of amines using dimethyl carbonate.
    • Relevance: Offers a "green" alternative using dimethyl carbonate if formaldehyde avoidance is required.
    • URL:

  • Substitution Pattern Precedents (SnAr)

    • Source: BenchChem Application Note. "Synthesis of 4-Amino-2-(methylthio)benzoic Acid."
    • Relevance: Validates the reactivity of 4-substituted benzoic acids in nucleophilic displacement and reduction workflows.
    • URL: (General Reference for SNAr on benzoic acids)

Sources

Application Note: Scalable Production of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-dimethylaminobenzoic acid is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., Src/Abl dual inhibitors) and specific radiotracers.[1][2][3] While laboratory-scale synthesis often relies on non-scalable hydride reductions, industrial production demands methods that minimize waste, maximize atom economy, and ensure high purity without chromatographic purification.[1][3]

This guide details two validated protocols for the scalable production of 3-Methoxy-4-dimethylaminobenzoic acid:

  • Method A (Reductive Alkylation): The preferred route for cost-effective, multi-kilogram scale-up using catalytic hydrogenation.[1][4][2]

  • Method B (Nucleophilic Aromatic Substitution - SNAr): A metal-free alternative yielding high-purity product, ideal for GMP steps requiring strict heavy metal limits.[1][2]

Retrosynthetic Analysis & Strategy

To achieve scalable production, we must avoid reagents that produce stoichiometric waste (e.g., methyl iodide, sodium borohydride).[1][4][3] The retrosynthetic analysis identifies two primary disconnections:

  • C–N Bond Formation (Reductive): Utilizing the commercially available 4-amino-3-methoxybenzoic acid.[1][2]

  • C–N Bond Formation (Substitution): Utilizing the activated 4-fluoro-3-methoxybenzoic acid core.[1][2]

Pathway Visualization[3][4]

Retrosynthesis Target TARGET 3-Methoxy-4-dimethylaminobenzoic acid PrecursorA Precursor A 4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3) MethodA Method A: Reductive Methylation (HCHO / H2 / Pd/C) PrecursorA->MethodA PrecursorB Precursor B 4-Fluoro-3-methoxybenzoic acid (CAS: 82846-18-2) MethodB Method B: SNAr Displacement (HN(CH3)2 / Heat) PrecursorB->MethodB MethodA->Target MethodB->Target

Figure 1: Retrosynthetic strategy outlining the two primary scalable routes.

Method A: Catalytic Reductive Methylation (Primary Scale-Up Route)[3]

Rationale: This method is superior for bulk manufacturing due to its high atom economy.[1][4] Unlike hydride reductions (NaBH4), catalytic hydrogenation uses H2 gas, generating water as the only byproduct.[1][4][3]

Materials
  • Starting Material: 4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3)[1][2][5]

  • Reagents: Formaldehyde (37% aq.[1][4][2] solution), Hydrogen gas (H2)[1][3]

  • Catalyst: 10% Pd/C (50% water wet)[1][4][2]

  • Solvent: Methanol (MeOH)[1][4][2][6]

Protocol
  • Charge: Into a high-pressure reactor (Autoclave), charge 4-Amino-3-methoxybenzoic acid (1.0 equiv) and Methanol (10 vol).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading relative to substrate).[1][4][3] Safety Note: Add catalyst under inert nitrogen atmosphere to prevent ignition of methanol vapors.

  • Aldehyde Addition: Add Formaldehyde (37% aq., 3.0 equiv).[1][4][3] Stir for 15 minutes at room temperature to allow initial imine formation.

  • Hydrogenation:

    • Purge reactor 3x with N2, then 3x with H2.[1][4][3]

    • Pressurize to 5 bar (75 psi) H2.

    • Heat to 50–60°C.[1][4][3]

    • Stir vigorously (800+ rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is typically complete in 4–6 hours.[1][4][3] Monitor by HPLC (disappearance of amine and monomethyl intermediate).[1][4][3]

  • Work-up:

    • Cool to 25°C and vent H2. Purge with N2.

    • Filter through a Celite pad to remove Pd/C. Wash cake with MeOH.[1][4][3]

    • Concentration: Distill Methanol under reduced pressure until 20% volume remains.

    • Precipitation: Add Water (5 vol) and cool to 0–5°C. The product will crystallize.[1][4][3]

    • Isolation: Filter the white/off-white solid and dry at 50°C under vacuum.[1][4][2]

Critical Process Parameters (CPP)
ParameterRangeImpact
Temperature 50–60°C<50°C slows rate; >70°C increases risk of ring hydrogenation.[1][2]
H2 Pressure 3–10 barHigher pressure accelerates rate but requires rated equipment.[1][4][2]
Formaldehyde 2.5–3.0 equivExcess ensures complete conversion to di-methyl; insufficient leads to mono-methyl impurity.[1][4][2]

Method B: SNAr Displacement (High Purity / Metal-Free)[3]

Rationale: Ideal for late-stage pharmaceutical intermediates where palladium contamination must be strictly avoided.[1][4][2] This reaction exploits the electron-withdrawing nature of the carboxyl group (para position) to activate the fluorine for displacement.[1][2][3]

Materials
  • Starting Material: 4-Fluoro-3-methoxybenzoic acid (CAS: 82846-18-2)[1][2][6][7][8]

  • Reagent: Dimethylamine (40% aq.[1][4][2][3] solution or 2M in THF)

  • Solvent: Water or DMF (Dimethylformamide)[1][4][2]

Protocol
  • Setup: Use a pressure-rated glass vessel or stainless steel reactor.[1][4][2]

  • Charge: Load 4-Fluoro-3-methoxybenzoic acid (1.0 equiv).

  • Reagent Addition: Add Dimethylamine (40% aq., 5.0 equiv). Note: Excess amine acts as both nucleophile and base to neutralize the carboxylic acid.[1][4]

  • Reaction:

    • Seal the vessel.[1][4][3]

    • Heat to 90–100°C.[1][4][3]

    • Stir for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[1][4][3]

    • pH Adjustment: The reaction mixture will be basic (pH >10). Slowly add 2N HCl until pH reaches 3–4.

    • Precipitation: The product will precipitate as a thick slurry.[1][4]

    • Filtration: Filter the solid and wash with cold water (3x).[1][4][2]

    • Recrystallization (Optional): If color is present, recrystallize from Ethanol/Water (1:1).[1][4][3]

Reaction Mechanism Visualization[2]

SNAr_Mechanism Substrate 4-Fluoro-3-methoxy- benzoic acid Intermediate Meisenheimer-like Transition State Substrate->Intermediate + HN(Me)2 (Addition) Product 3-Methoxy-4-dimethylamino- benzoic acid Intermediate->Product - F- (Elimination) caption Figure 2: Nucleophilic Aromatic Substitution Mechanism

Analytical Specifications & Quality Control

For pharmaceutical applications, the following specifications are standard.

HPLC Method[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][4][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4][2]

  • Mobile Phase B: Acetonitrile.[1][4][2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.[1][4][2]

  • Retention Time: Product typically elutes later than the amino-precursor due to dimethylation increasing lipophilicity.[1][4][2]

NMR Characterization (Expected)[1][2][3][4][6]
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.5 (s, 1H, COOH)[1][4][3]

    • δ 7.55 (dd, 1H, Ar-H6)[1][2][3]

    • δ 7.45 (d, 1H, Ar-H2)[1][3]

    • δ 6.85 (d, 1H, Ar-H5)[1][3]

    • δ 3.85 (s, 3H, OCH3)[1][4][3]

    • δ 2.80 (s, 6H, N(CH3)2)[1][4][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Methylation (Method A) Insufficient H2 pressure or catalyst poisoning.[1][2]Increase pressure to 10 bar; ensure fresh catalyst; check for sulfur in starting material.[1][4][3]
Monomethyl Impurity > 1% Formaldehyde exhausted.[1][4][2]Add 0.5 equiv excess Formaldehyde and stir longer before workup.[1][4][3]
Low Yield (Method B) Incomplete displacement due to low temp.[1][4][2][3]Increase temperature to 110°C; switch solvent to DMF to enhance nucleophilicity.
Colored Product Oxidation of amino group.[1][4][2][3]Perform all steps under N2; add sodium metabisulfite (0.1%) during workup.

References

  • Vertex Pharmaceuticals. Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.[1][2] US Patent 4,908,470. 1990.[1][4][3] Link

  • Sigma-Aldrich. 4-Amino-3-methoxybenzoic acid Product Specification.Link[1][4][2][3]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 598436: 4-Fluoro-3-methoxybenzoic acid.[1][4][2]Link[1][4][2][3]

  • Hudlicky, M. Reductions in Organic Chemistry. ACS Monograph Series, 1984.[1][4][3] (General reference for reductive alkylation mechanisms).

  • BenchChem. Scale-Up Production of Methoxy-benzoic acid derivatives.Link[1][4][2][3]

Sources

Advanced Esterification Protocols for 3-Methoxy-4-dimethylaminobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Methoxy-4-dimethylaminobenzoic acid is a highly functionalized aromatic building block frequently utilized in medicinal chemistry. Featuring both an electron-donating meta-methoxy group and a basic para-dimethylamino group, this compound is a critical precursor for synthesizing targeted drug delivery systems, local anesthetics, and photoprotective agents.

While esterification is a fundamental organic transformation, the dual nature of this substrate—specifically the presence of the basic tertiary amine—introduces unique mechanistic challenges. This application note provides drug development professionals with field-proven, self-validating protocols for esterifying 3-Methoxy-4-dimethylaminobenzoic acid, detailing the causality behind every experimental choice.

Mechanistic Insights & Causality (Expertise & Experience)

When selecting an esterification strategy for 3-Methoxy-4-dimethylaminobenzoic acid, the basicity of the para-dimethylamino group dictates the reaction dynamics:

  • Acid-Catalyzed (Fischer) Esterification : Under strongly acidic conditions (e.g., using H₂SO₄), the dimethylamino group is immediately protonated to form an ammonium salt. An unprotonated dimethylamino group strongly donates electron density into the aromatic ring via resonance, which makes the carbonyl carbon less electrophilic. Protonation removes this resonance effect, theoretically increasing the electrophilicity of the carbonyl carbon. However, the resulting positive charge on the molecule electrostatically repels the subsequent protonation of the carbonyl oxygen—the mandatory first step of the Fischer mechanism[1]. Consequently, Fischer esterification of this substrate requires extended reflux times (often 24–48 hours) and is only suitable for simple, unhindered alcohols like methanol or ethanol[2].

  • Carbodiimide-Mediated (Steglich) Esterification : For complex, sterically hindered, or acid-labile alcohols common in Active Pharmaceutical Ingredient (API) synthesis, the Steglich esterification is the gold standard[3]. This method operates under mild, neutral conditions using a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP). Crucially, the tertiary amine of the substrate does not interfere; because it lacks an N-H bond, it cannot act as a competing nucleophile to form an amide[4]. We recommend EDC·HCl over DCC because its urea byproduct is water-soluble, allowing for a chromatography-free purification via simple aqueous washes.

Experimental Protocols
Protocol A: Acid-Catalyzed Fischer Esterification

Application: Generation of simple aliphatic esters (Methyl/Ethyl) for intermediate building blocks.

  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol) of 3-Methoxy-4-dimethylaminobenzoic acid in a large excess of the target alcohol (e.g., 50 mL of anhydrous methanol). The alcohol serves as both the reactant and the solvent to drive the equilibrium forward via Le Chatelier's principle[1].

  • Catalyst Addition : Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Causality: The acid protonates both the basic amine and the carbonyl oxygen, activating the carboxylate for nucleophilic attack.

  • Reflux : Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65°C for methanol) for 24–48 hours[2]. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8.

    • Causality: This self-validating step neutralizes the sulfuric acid, deprotonates the ammonium salt back to the free amine, and extracts any unreacted starting carboxylic acid into the aqueous layer, ensuring the organic layer contains only the product[2].

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure ester.

Protocol B: Steglich Esterification

Application: Coupling with complex, sterically hindered, or acid-labile alcohols.

  • Reaction Setup : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 eq of 3-Methoxy-4-dimethylaminobenzoic acid and 1.1 eq of the complex alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation : Cool the solution to 0°C using an ice bath. Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • Causality: Cooling prevents the premature thermal degradation of the highly reactive O-acylisourea intermediate[4].

  • Catalysis : Add 0.1 eq of DMAP.

    • Causality: DMAP acts as a superior nucleophile compared to the alcohol. It attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species. This critical step prevents the deleterious 1,3-rearrangement of the intermediate into an unreactive N-acylurea[5].

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 12–24 hours[3]. Monitor via TLC.

  • Workup (Self-Validating Purification) : Dilute the mixture with additional DCM. Wash sequentially with water, 0.5 M HCl (briefly, to remove DMAP without hydrolyzing the ester), saturated NaHCO₃, and brine.

    • Causality: EDC·HCl and its corresponding urea byproduct are highly water-soluble. They are completely removed during the aqueous washes, ensuring high purity without the need for column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both protocols when applied to 3-Methoxy-4-dimethylaminobenzoic acid.

ParameterProtocol A: Fischer EsterificationProtocol B: Steglich Esterification
Catalyst / Reagent H₂SO₄ (Catalytic)EDC·HCl (Stoichiometric) + DMAP (Catalytic)
Optimal Substrates Simple, unhindered alcohols (MeOH, EtOH)Complex, sterically hindered, acid-labile alcohols
Reaction Time 24–48 hours12–24 hours
Temperature Reflux (65°C - 80°C)0°C warming to Room Temperature
Yield Expectation 75% - 85%85% - 95%
Purification Method Aqueous workup (NaHCO₃ wash)Aqueous workup (Water/HCl/NaHCO₃ washes)
Mechanistic Pathway Visualization

G A 3-Methoxy-4-dimethylaminobenzoic Acid + Complex Alcohol (R-OH) B Addition of EDC·HCl (Activation of Carboxyl Group) A->B CH2Cl2, 0°C C O-Acylisourea Intermediate (Highly Reactive) B->C Rapid Activation D Addition of DMAP (Catalyst) (Acyl Transfer) C->D Suppresses N-acylurea formation E N-Acylpyridinium Intermediate (Electrophilic Species) D->E Fast Acyl Transfer F Nucleophilic Attack by R-OH (Ester Formation) E->F R-OH Addition G Target Ester Product + Water-Soluble Urea Byproduct F->G RT, 12-24h

Fig 1: Steglich esterification mechanistic workflow for 3-Methoxy-4-dimethylaminobenzoic acid.

References
  • Synthesis of 4-dimethylaminobenzoic acid methyl ester. PrepChem. Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: HPLC Method Development for 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 3-Methoxy-4-dimethylaminobenzoic acid . Due to the amphoteric nature of the analyte (containing both a carboxylic acid and a tertiary aromatic amine), standard C18 methods often result in peak tailing or poor retention. This protocol utilizes a low-pH ion-suppression strategy combined with a base-deactivated stationary phase to ensure sharp peak shape, high resolution, and linear response.[1]

Analyte Profiling & Physicochemical Basis[2]

Successful chromatography requires understanding the molecule's behavior in solution.

PropertyCharacteristicChromatographic Implication
Chemical Structure Benzoic acid core with 3-methoxy and 4-dimethylamino substituents.[1]Aromatic ring provides strong UV absorption.[1]
Acidic Group Carboxylic Acid (-COOH)pKa ~4.[1]5. Ionizes to -COO⁻ above pH 4.5 (elutes near void volume).[1]
Basic Group Dimethylamino (-N(CH₃)₂)Weakly basic due to ring conjugation.[1] Likely protonates (NH⁺) at pH < 3.[1]0.
Polarity Amphoteric / Zwitterionic potentialRisk of secondary interactions with column silanols (tailing).[1]
Mechanism of Separation

To achieve retention on a hydrophobic C18 column, we must suppress the ionization of the carboxylic acid. By maintaining the mobile phase pH at 2.5 – 3.0 , the carboxylic acid remains protonated (neutral/hydrophobic). While the amine may protonate (becoming cationic), the lipophilicity of the methoxy and dimethyl groups, combined with the aromatic ring, ensures sufficient retention on a modern C18 phase.

Method Development Strategy (Logic Flow)

The following decision tree illustrates the scientific rationale behind the selected column and mobile phase conditions.

MethodLogic Start Analyte: 3-Methoxy-4-dimethylaminobenzoic acid CheckGroups Identify Functional Groups: 1. Carboxylic Acid (Acidic) 2. Dimethylamine (Basic) Start->CheckGroups PH_Decision Mobile Phase pH Selection CheckGroups->PH_Decision High_PH High pH (>7.0) Acid Ionized (-) Amine Neutral PH_Decision->High_PH Option A Low_PH Low pH (2.5 - 3.0) Acid Neutral (COOH) Amine Protonated (+) PH_Decision->Low_PH Option B (Recommended) Result_High Result: Poor Retention (Elutes in Void) Column Dissolution Risk High_PH->Result_High Result_Low Result: Good Retention (Hydrophobic) Potential Tailing (Silanol) Low_PH->Result_Low Solution Optimization Strategy: 1. Use End-Capped C18 Column 2. Add 0.1% Formic Acid or Phosphate Result_Low->Solution

Figure 1: Method Development Logic. Selection of low pH is critical to suppress carboxylic acid ionization, while column choice mitigates amine tailing.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1]

    • Why: These "Base-Deactivated" columns have high-density bonding and double end-capping to prevent the amine from sticking to residual silanols.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1]

  • Buffer/Modifier: Formic Acid (for MS compatibility) or Potassium Dihydrogen Phosphate (

    
    ).[1]
    
Mobile Phase Preparation

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Protocol: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water.[1] Mix and degas.

  • Alternative: 20 mM

    
     adjusted to pH 2.5 with Orthophosphoric acid (Use if peak shape is poor with Formic acid).[1]
    

Mobile Phase B (Organic): 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Volume 10 µLAdjust based on sample concentration.
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV 254 nmPrimary channel.[1]
Reference UV 360 nm(Optional) To correct for baseline drift.
Gradient Program

A gradient is recommended to elute the main peak and clear any late-eluting impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
12.004060Linear Gradient
15.00595Wash Step
18.00595Hold Wash
18.10955Re-equilibration
23.00955End

Sample Preparation Workflow

Correct sample handling is vital to prevent degradation (oxidation of the amine).

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 50:50 Water:ACN Weigh->Dissolve Sonicate Sonicate (5 mins) Dissolve->Sonicate Filter Filter (0.22 µm) PTFE or Nylon Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample Preparation Workflow.[1] Amber vials are recommended to protect the light-sensitive aromatic amine.[1]

Step-by-Step:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxy-4-dimethylaminobenzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, then make up to volume with Water.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protects from UV degradation).

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is reliable for regulatory or research purposes, validate the following parameters:

System Suitability

Run 5 replicate injections of the Working Standard (100 µg/mL).

  • RSD of Area: ≤ 2.0%[1]

  • Tailing Factor (T): ≤ 1.5 (Critical for amine compounds)[1]

  • Theoretical Plates (N): > 2000

Linearity

Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Plot Concentration (x) vs. Peak Area (y).[1]

  • Acceptance:

    
    .[1]
    
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

):
  • LOD:

    
    [1]
    
  • LOQ:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.[1]Ensure column is "End-Capped".[1] Increase buffer concentration (e.g., use 25mM Phosphate instead of Formic Acid).
Split Peaks Sample solvent too strong.Dissolve sample in mobile phase starting conditions (95% Water).[1]
Retention Drift pH instability.[1]Measure pH of aqueous mobile phase after adding acid/buffer. Ensure pH is < 3.[1]0.
Ghost Peaks Contaminated water or glassware.[1]Use HPLC-grade water; flush column with 100% ACN.[1]

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid (Analogous Structure)." PubChem, Accessed 2023.[1] [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics."[1] FDA Guidance Documents, 2015. [Link]

Sources

Precision Coupling Protocols for 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Methoxy-4-dimethylaminobenzoic acid represents a specific class of "deactivated" electrophiles in amide coupling chemistry. Unlike simple benzoic acids, the presence of the para-dimethylamino group (-NMe₂) exerts a strong positive mesomeric (+M) effect. This electron donation significantly increases the electron density of the aromatic ring and, by conjugation, the carbonyl carbon of the carboxylic acid.

Consequently, the carbonyl carbon is less electrophilic and less reactive toward nucleophilic attack by amines compared to unsubstituted benzoic acid. Standard coupling conditions (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.

To achieve high yields, the synthetic strategy must prioritize high-energy activation of the carboxylate. This guide details two validated protocols:

  • HATU-Mediated Activation: Ideal for medicinal chemistry, small-scale synthesis, and coupling with sterically hindered amines.

  • Acyl Chloride Activation: Ideal for scale-up and cost-efficiency, utilizing the high reactivity of the acid chloride intermediate.

Mechanistic Visualization: Resonance Deactivation

The following diagram illustrates why this specific substrate requires aggressive activation. The electron density push from the nitrogen renders the carbonyl carbon less susceptible to nucleophilic attack.

ResonanceEffect N_donor 4-NMe2 Group (Strong +M Donor) Ring Aromatic Ring (Electron Rich) N_donor->Ring Resonance Donation Carbonyl Carbonyl Carbon (Deactivated Electrophile) Ring->Carbonyl Increased e- Density Nucleophile Incoming Amine (Nucleophile) Carbonyl->Nucleophile Repulsion / Low Reactivity (Without Activation)

Figure 1: Electronic deactivation mechanism. The strong electron-donating capability of the dimethylamino group reduces the electrophilicity of the carbonyl center, necessitating potent activating agents.

Protocol A: HATU-Mediated Coupling (Recommended)

Application: High-value synthesis, medicinal chemistry, coupling with weak nucleophiles (anilines) or hindered amines. Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts faster than standard OBt esters and minimizes racemization (though not a concern for this achiral acid).

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-Methoxy-4-dimethylaminobenzoic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc. Note: DCM is often insufficient for solubilizing the zwitterionic starting material.

Step-by-Step Methodology
  • Activation:

    • Dissolve 3-Methoxy-4-dimethylaminobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (3.0 equiv) to the solution. The mixture should be homogeneous.

    • Add HATU (1.2 equiv) in one portion at 0°C (ice bath).

    • Critical Step: Stir at 0°C for 15–30 minutes. This "pre-activation" allows the formation of the active ester before the amine is introduced.

  • Coupling:

    • Add the Amine partner (1.1 equiv) dropwise or in one portion.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

    • Stir for 4–16 hours. Monitor by LC-MS or TLC (Note: The starting acid is highly polar/zwitterionic; the amide product will likely be less polar).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO₃ (3x) to remove HAt byproduct and unreacted acid.

    • Wash 2: Water (2x) to remove DMF.

    • Wash 3: Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Acyl Chloride Activation (Scale-Up)

Application: Gram-scale synthesis, cost-sensitive projects, or when HATU fails. Rationale: Converting the acid to an acid chloride (using Oxalyl Chloride) creates a hyper-reactive species that overcomes the electronic deactivation of the aromatic ring.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-Methoxy-4-dimethylaminobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Base: Triethylamine (Et₃N) or Pyridine (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend the benzoic acid derivative in anhydrous DCM (0.2 M) under Nitrogen/Argon.

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).

    • Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution as the acid chloride forms.

    • Optional: Evaporate solvent and excess oxalyl chloride to obtain the crude acid chloride solid/oil if the amine partner is sensitive to HCl. Redissolve in fresh DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the Base (Et₃N, 3.0 equiv) followed by the Amine (1.1 equiv).

    • Note: The solution may turn yellow/orange due to the electron-rich nature of the benzoyl system.

    • Stir at RT for 2–4 hours.

  • Work-up:

    • Quench with water.[1]

    • Extract with DCM.

    • Wash with 1M NaOH (to remove any hydrolyzed unreacted acid).

    • Wash with Brine, dry, and concentrate.

Purification & Troubleshooting Strategy

Solubility Profile
  • Starting Material: Amphoteric (Acidic COOH, Basic NMe₂). Soluble in high pH (as carboxylate) and low pH (as ammonium). Poor solubility in neutral non-polar solvents.

  • Product (Amide): Basic (NMe₂). Soluble in organic solvents (DCM, EtOAc). Soluble in aqueous acid (protonation of NMe₂).

Purification Logic Table
Impurity TypeChemical StateRemoval Strategy
Unreacted Acid Anionic at pH > 10Wash with 1M NaOH or Sat. NaHCO₃. The acid moves to the aqueous layer; the amide product stays in organic.
Unreacted Amine VariesIf amine is volatile, remove by vacuum. If basic, it may co-elute; use chromatography.
Coupling Byproducts Water soluble (Ureas/HAt)Extensive water/brine washes.
Workflow Visualization

Workflow Start Start: 3-Methoxy-4-dimethylaminobenzoic acid Choice Select Activation Method Start->Choice PathA Method A: HATU/DIPEA (High Reactivity) Choice->PathA Small Scale / Valuable PathB Method B: Oxalyl Chloride (Acid Chloride) Choice->PathB Large Scale / Robust Coupling Coupling with Amine (R-NH2) PathA->Coupling PathB->Coupling Workup Workup: Dilute with EtOAc/DCM Coupling->Workup Wash1 Alkaline Wash (1M NaOH) Removes unreacted Acid Workup->Wash1 Wash2 Water/Brine Wash Removes polar byproducts Wash1->Wash2 Final Final Product: Amide (Purify via Flash Chrom.) Wash2->Final

Figure 2: Decision tree and purification workflow for coupling reactions.

References

  • Vertex Pharmaceuticals. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP." National Institutes of Health (PMC).

  • BenchChem. "Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine."[2] BenchChem Application Library.

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
  • Growingscience. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Troubleshooting Manual Target Audience: Medicinal Chemists, Process Development Scientists Subject: Yield Optimization & Impurity Control in the Synthesis of 3-Methoxy-4-dimethylaminobenzoic Acid (CAS: N/A for specific isomer, analogous to 7151-68-0 family)[1]

Executive Summary: Route Selection Strategy

The synthesis of 3-Methoxy-4-dimethylaminobenzoic acid presents a classic challenge in aromatic substitution: balancing reactivity with selectivity.[1] The presence of the electron-donating methoxy group at the meta position (relative to the carboxyl) and the bulky dimethylamino group at the para position creates steric and electronic constraints.[1]

We recommend two primary synthetic pathways depending on your starting material availability and impurity tolerance:

  • Route A (Reductive Amination): Best for cost-efficiency and scalability. Uses 4-Amino-3-methoxybenzoic acid as the precursor.[1][2][3]

  • Route B (SNAr Displacement): Best for high purity and avoiding quaternary ammonium byproducts. Uses 4-Fluoro-3-methoxybenzoic acid as the precursor.[1][4]

Interactive Synthesis Workflows

The following diagram outlines the decision logic and chemical pathways for both routes, including critical control points (CCPs) for yield preservation.

SynthesisPathways Start Select Precursor AminoAcid Precursor A: 4-Amino-3-methoxybenzoic acid Start->AminoAcid Cost Sensitive FluoroAcid Precursor B: 4-Fluoro-3-methoxybenzoic acid Start->FluoroAcid Purity Critical ReductiveAmination Reaction A: Reductive Amination (HCHO / H2 / Pd-C) AminoAcid->ReductiveAmination + HCHO (excess) CheckMono QC Check: Monomethyl Impurity? ReductiveAmination->CheckMono CheckMono->ReductiveAmination Fail: Add more HCHO/Time AcidBase Workup: Acid-Base Extraction (Remove Neutrals) CheckMono->AcidBase Pass SnAr Reaction B: SnAr Substitution (HNMe2 / Heat) FluoroAcid->SnAr + HNMe2 (aq/alc) CheckHydrolysis QC Check: Hydrolysis (Phenol)? SnAr->CheckHydrolysis CheckHydrolysis->AcidBase Pass Isoelectric Purification: Isoelectric Precipitation (pH 4.0 - 5.0) AcidBase->Isoelectric FinalProduct Target: 3-Methoxy-4-dimethylaminobenzoic acid Isoelectric->FinalProduct

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and impurity risks.

Detailed Protocols & Troubleshooting

Protocol A: Reductive Methylation (The "Standard" Route)

Precursor: 4-Amino-3-methoxybenzoic acid Mechanism: Formation of Schiff base followed by in-situ reduction.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-Amino-3-methoxybenzoic acid in Methanol (10 vol).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under inert atmosphere (

    
    ).
    
  • Reagent Addition: Add Formaldehyde (37% aq., 3.0 - 5.0 eq). Note: Excess is crucial to prevent mono-methylation.[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at 25-40°C for 6-12 hours.
    
  • Filtration: Filter catalyst through Celite.

  • Isolation: Concentrate solvent.

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
High Mono-methyl Impurity Insufficient Formaldehyde or H2 pressure.[1]Increase HCHO to 5.0 eq. Ensure vigorous stirring to maximize gas-liquid mass transfer.[1]
Quaternary Salt Formation Over-alkylation (Methyl ester formation).Avoid using Methyl Iodide/DMS. Stick to reductive amination. If ester forms, hydrolyze with LiOH.
Low Conversion Catalyst poisoning by amine.Use Pearlman’s Catalyst (Pd(OH)2/C) which is more robust for amines. Add trace Acetic Acid to activate imine formation.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 4-Fluoro-3-methoxybenzoic acid Mechanism: The carboxylic acid at position 1 acts as an Electron Withdrawing Group (EWG), activating the fluorine at position 4 for displacement by dimethylamine.[1]

Step-by-Step Methodology:

  • Setup: Charge 1.0 eq of 4-Fluoro-3-methoxybenzoic acid into a pressure vessel (autoclave or sealed tube).

  • Reagent: Add 40% Dimethylamine in water (10 eq) or 2.0M Dimethylamine in THF.

  • Reaction: Heat to 80-100°C for 4-8 hours.

    • Self-Validating Check: The reaction mixture should turn homogeneous as the starting material (acid) converts to the dimethylamine salt.

  • Workup: Cool and acidify carefully to pH 4-5 to precipitate the free acid.

Troubleshooting Guide: Route B
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete displacement due to low temp.[1]Increase temperature to 120°C. Ensure vessel is sealed to prevent amine loss.
Phenol Impurity (Hydrolysis) Hydroxide competition (from aqueous base).Use anhydrous Dimethylamine in THF or Ethanol. Avoid strong inorganic bases (NaOH/KOH).
Sticky/Oily Product Zwitterionic solubility issues.Do not acidify to pH < 2. The product is amphoteric. Target the Isoelectric Point (pI) (approx pH 4.5) for maximum precipitation.

Critical Purification Strategy: The Isoelectric Trap

The most common reason for "low yield" in this synthesis is not reaction failure, but isolation failure . The product is an amino acid (zwitterion).

  • At pH < 2: Molecule is cationic (

    
     / 
    
    
    
    ).[1] Soluble in water.
  • At pH > 9: Molecule is anionic (

    
     / 
    
    
    
    ).[1] Soluble in water.
  • At pH ~4.5: Molecule is neutral/zwitterionic (

    
     / 
    
    
    
    ).[1] Least Soluble.

Optimized Isolation Protocol:

  • Dilute the crude reaction mixture with water.

  • Adjust pH to >10 using NaOH (dissolves product, precipitates neutral impurities).

  • Wash with Ethyl Acetate (removes non-acidic impurities).

  • Collect the Aqueous Phase .

  • Slowly add 1M HCl while monitoring pH.

  • Stop exactly at pH 4.5 - 5.0.

  • Cool to 0°C for 2 hours before filtration.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Iodide (MeI) to methylate the amino precursor? A: We strongly advise against it. Direct alkylation with MeI is difficult to control and often leads to the quaternary ammonium salt (


) and the methyl ester (

).[1] Reductive amination (Protocol A) is far more selective for the dimethylamine target.

Q2: Why is my product turning brown upon drying? A: Electron-rich anilines are prone to oxidation.[1] Ensure the final wash is done with degassed water and dry the product under vacuum at moderate temperatures (<50°C). Store under nitrogen/argon.[5]

Q3: I am using the 4-Fluoro route, but the reaction is too slow. A: The methoxy group at position 3 is electron-donating, which slightly deactivates the ring toward SNAr at position 4 (counteracting the activating COOH).[1] You must use high concentrations of amine and heat (>80°C) . Using a polar aprotic solvent like DMSO or DMF can also accelerate the rate significantly compared to water/alcohol.

References

  • Reductive Amination General Procedures

    • Title: Process for preparing N,N-dimethylaminobenzoic acids (US4233458A)[1]

    • Source: Google Patents[1]

    • URL
  • SNAr on Fluorobenzoic Acids

    • Title: 4-Fluoro-3-methoxybenzoic acid synthesis (Methodology for precursor handling)
    • Source: ChemicalBook / Literature[1][2][6]

  • Synthesis of 4-amino-3-methoxybenzoic acid (Precursor A)

    • Title: Preparation of 4-amino-3-methoxybenzoic acid via LiOH hydrolysis[1]

    • Source: ChemicalBook (Reaction ID 2486-69-3)[1][2]

  • Purification of Aminobenzoic Acid Derivatives

    • Title: Method of preparing methyl esters of 4-dimethyl amino-2-methoxybenzoic acid (Purific
    • Source: Google Patents (SU566834A1)[1]

    • URL

Sources

Technical Support Center: Troubleshooting Solubility of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of substituted aminobenzoic acids. 3-Methoxy-4-dimethylaminobenzoic acid presents a unique formulation challenge: it is a highly functionalized molecule where the interplay between the electron-donating dimethylamino group, the sterically demanding methoxy group, and the carboxylic acid creates complex intermolecular networks.

This guide moves beyond generic "add more solvent" advice. Here, we deconstruct the thermodynamic and kinetic barriers to dissolution, providing you with self-validating protocols to ensure reproducible formulation for your assays and synthesis workflows.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. The core 4-dimethylaminobenzoic acid structure is known to be practically insoluble in neutral water 12. The table below summarizes the critical parameters driving the phase behavior of this specific methoxylated derivative.

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 195.21 g/mol Moderate size; dissolution is primarily limited by crystalline lattice energy rather than polymer-like entanglement.
LogP ~1.8 - 2.2Favorable for organic solvents, but highly dependent on the ionization state of the functional groups.
pKa (Carboxylic Acid) ~4.5Deprotonation at pH > 6.5 breaks the neutral lattice, forming a highly water-soluble anion.
pKa (Dimethylamine) ~3.5 - 4.5Protonation at low pH forms a soluble cation, though the methoxy group alters local electron density via inductive withdrawal.
Isoelectric Point (pI) ~4.0 - 4.5The pH zone of minimum solubility. The molecule exists primarily in an uncharged or zwitterionic state, forming strong intermolecular hydrogen bonds.
Speciation Logic

The solubility of amphoteric compounds is entirely dictated by their charge state 3.

Speciation LowPH Low pH (< 4.0) Cationic Form (+1 Charge) MidPH Neutral pH (~4.5 - 6.0) Zwitterionic Form (Net 0 Charge) LowPH->MidPH Deprotonation of -COOH MidPH->MidPH Lowest Solubility (Lattice Formation) HighPH High pH (> 7.5) Anionic Form (-1 Charge) MidPH->HighPH Deprotonation of -NH+

pH-dependent speciation dictating the aqueous solubility of the compound.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound crash out when I dilute my DMSO stock into a pH 7.4 aqueous buffer? A1: This is a classic case of solvent-shift nucleation. While the compound is soluble in DMSO due to the solvent's ability to act as a strong hydrogen-bond acceptor, rapidly introducing water drastically lowers the solvation capacity before the bulk pH can fully ionize the carboxylic acid.

  • Causality: The local microenvironment around the solute drops in dielectric constant, forcing the hydrophobic aromatic rings to aggregate before the base in the buffer can deprotonate the acid.

  • Solution: Pre-ionize the stock. Add 1 molar equivalent of a base (like NaOH or Tris) to the aqueous buffer prior to adding the DMSO stock, and ensure you add the organic stock dropwise under high-shear vortexing.

Q2: I am trying to make a 100 mM stock in DMF, but it remains a cloudy suspension. How do I break the lattice? A2: Substituted aminobenzoic acids often form robust dimeric or zwitterionic lattices in the solid state 4. Aprotic solvents like DMF or DMSO alone sometimes lack the thermodynamic driving force to break these ionic interactions at high concentrations.

  • Causality: The activation energy for lattice disruption is too high at room temperature without an ionic disruptor.

  • Solution: Introduce an organic base. Adding 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) will deprotonate the carboxylic acid, converting the neutral lattice into a highly soluble ion pair.

Q3: Can I use heat and sonication to force the compound into solution? A3: Proceed with extreme caution. While heating increases the kinetic energy of the solvent molecules, the dimethylamino group is susceptible to N-oxidation, and the methoxy group can undergo cleavage under harsh, prolonged thermal stress.

  • Causality: Thermal energy accelerates both dissolution (physical) and oxidation (chemical).

  • Solution: Limit heating to 40°C in a water bath. If sonication is required, use short 30-second bursts to prevent localized superheating (cavitation hotspots).

Part 3: Self-Validating Methodologies

SolubilityWorkflow Start 3-Methoxy-4-dimethylaminobenzoic acid Solubility Troubleshooting Target Target Application? Start->Target Aq Aqueous Media (e.g., PBS, Cell Culture) Target->Aq In vitro / In vivo Org Organic Solvents (e.g., Synthesis, Stock Prep) Target->Org Chemical Synthesis Aq_Issue Issue: Zwitterionic aggregation or low intrinsic solubility Aq->Aq_Issue Org_Issue Issue: Lattice energy resists dissolution Org->Org_Issue Aq_Sol1 Step 1: Adjust pH > 7.5 (Add 0.1M NaOH dropwise) Aq_Issue->Aq_Sol1 Org_Sol1 Step 1: Use aprotic polar solvents (DMSO, DMF) Org_Issue->Org_Sol1 Aq_Sol2 Step 2: Use co-solvents (5% DMSO + 5% Tween-80) Aq_Sol1->Aq_Sol2 If still cloudy Success Fully Dissolved Solute (Self-Validated) Aq_Sol2->Success Org_Sol2 Step 2: Add organic base (1 eq DIPEA or TEA) Org_Sol1->Org_Sol2 If lattice persists Org_Sol2->Success

Decision matrix for formulating 3-Methoxy-4-dimethylaminobenzoic acid.

Protocol A: Preparation of High-Concentration Organic Stocks (50-100 mM)

Objective: Achieve a stable, clear stock solution for downstream synthesis or assay dilution.

  • Weighing: Accurately weigh the required mass of 3-Methoxy-4-dimethylaminobenzoic acid into a glass vial (avoid plastics that may leach plasticizers in pure solvent).

  • Solvent Addition: Add 90% of the target volume of anhydrous DMSO or DMF.

  • Base Disruption (Critical Step): Add 1.05 equivalents of DIPEA or Triethylamine (TEA).

    • Causality: The base immediately deprotonates the -COOH, breaking the intermolecular hydrogen bonds that hold the crystal lattice together.

  • Agitation: Vortex for 60 seconds. Do not sonicate unless visible chunks remain.

  • Volume Adjustment: Bring to the final volume with the remaining solvent.

  • Verification (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white pellet is present, the lattice was not fully broken; add an additional 0.1 eq of base. A completely clear tube validates the protocol.

Protocol B: Aqueous Formulation for Cell-Based Assays (1-5 mM)

Objective: Dissolve the compound in physiological buffers without organic solvent toxicity.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl or Phosphate buffer and adjust the pH to 8.0.

    • Causality: Operating at least 3 pH units above the pKa of the carboxylic acid ensures >99.9% of the molecules are in the highly soluble anionic state 3.

  • Solute Addition: Add the dry powder directly to the buffer.

  • Titration: Monitor the pH. The addition of the acid will lower the bulk pH. Use 0.1 M NaOH to titrate the solution back to pH 7.5 - 8.0 dropwise.

  • Solubilization Aid: If the solution remains turbid, add 2% (v/v) Tween-80.

    • Causality: The surfactant micelles will encapsulate any transiently uncharged hydrophobic species, preventing macroscopic precipitation.

  • Verification (Self-Validating Step): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer, using the blank buffer as a reference. An OD600 < 0.05 validates that the solution is free of sub-visible micro-precipitates and is ready for sterile filtration.

References
  • Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions American Chemical Society (Ind. Eng. Chem. Res.)[Link]

  • 4-(Dimethylamino)benzoic acid | CID 12092 PubChem[Link]

  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH AMBIC / Ind. Eng. Chem. Res.[Link]

Sources

Technical Support Hub: Purification of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-PUR-3M4D-001 Assigned Specialist: Senior Application Scientist Last Updated: March 3, 2026

Diagnostic Triage: Identify Your Impurity Profile[1]

Before initiating a purification protocol, compare your crude material against the profiles below to select the correct workflow.

SymptomProbable Impurity / CauseRecommended Protocol
Dark Brown/Pink Coloration Oxidation products of 3-methoxy-4-aminobenzoic acid (primary amine precursor) or polymerized quinoid species.Protocol A (Carbon Treatment) + Protocol B (Recrystallization)
Yellow/Orange Tint Residual 3-methoxy-4-nitrobenzoic acid (if synthesized via nitro-reduction) or nitration by-products.Protocol C (Acid-Base Precipitation)
Sticky / Oily Solid Solvent occlusion (methanol/ethanol) or mixed melting point depression due to regioisomers.Protocol C followed by Protocol B (Slow cooling)
Low Yield after Acidification The Amphoteric Trap: Over-acidification solubilized the product as a hydrochloride salt.See Section 2: Critical Theory

Critical Theory: The Amphoteric Trap

WARNING: This is the most common failure point for researchers working with aminobenzoic acids.

3-Methoxy-4-dimethylaminobenzoic acid is amphoteric . It contains a basic dimethylamino group and an acidic carboxylic acid group.

  • High pH (>8): Soluble as the carboxylate anion (

    
    ).
    
  • Low pH (<2): Soluble as the ammonium cation (

    
    ).
    
  • Target pH (4.0 - 5.0): The molecule exists primarily as the neutral free acid/base. This is the window of minimum solubility.

Common Mistake: Acidifying to pH 1 (standard for simple benzoic acids) will protonate the amine, forming the water-soluble hydrochloride salt, resulting in near-zero recovery.

Purification Protocols

Protocol A: Activated Carbon Treatment (De-colorization)

Use this for removing oxidized polymeric impurities (brown/pink color).

  • Dissolution: Dissolve crude solid in 10% NaOH (aq). Use approximately 10 mL of base per gram of solid.

  • Adsorption: Add Activated Carbon (powdered, acid-washed) at 5% w/w relative to the substrate.

  • Contact Time: Stir at room temperature for 30 minutes. Do not heat strongly, as this can promote further oxidation of trace primary amines.

  • Filtration: Filter through a Celite (diatomaceous earth) pad to remove carbon.

  • Proceed: Move immediately to Protocol C to recover the solid.

Protocol B: Recrystallization (Polishing)

Use this for final purity enhancement (>98%).

  • Solvent System: Ethanol / Water (Mixed Solvent).

  • Solubility Logic: The dimethylamino group increases solubility in alcohols compared to unsubstituted benzoic acid.

Step-by-Step:

  • Place the dry solid in a flask with a reflux condenser.

  • Add Ethanol (95%) dropwise at boiling point until the solid just dissolves.

  • Remove from heat.[1] Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of hot Ethanol to clear the solution.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed (2-3 hours).

  • Chill: Place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold 50% Ethanol/Water.

Protocol C: Controlled pH Precipitation (The Workhorse)

Use this for bulk purification and salt removal.

  • Solubilization: Suspend crude material in water. Add 2M NaOH dropwise until pH ~10-11 and the solid dissolves completely.

    • Checkpoint: If solids remain at pH 11, filter them out. These are non-acidic impurities.

  • Neutralization: Slowly add 1M HCl while monitoring pH with a calibrated pH meter (Do not rely solely on paper).

  • The Drop Zone:

    • Precipitation usually begins around pH 6.5.

    • Continue adding acid very slowly until you reach pH 4.5 – 5.0 .

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Collection: Filter the solid.

    • Note: Do not wash with acidic water. Wash with neutral distilled water.

Visual Workflow & Logic

Figure 1: Purification Decision Tree

This diagram illustrates the logic flow for selecting the correct purification method based on the impurity state.

PurificationLogic Start Crude 3-Methoxy-4-dimethylaminobenzoic acid CheckColor Check Appearance Start->CheckColor IsBrown Dark Brown/Pink? CheckColor->IsBrown IsSalt Contains Inorganic Salts? IsBrown->IsSalt No CarbonTreat Protocol A: Carbon Treatment (Dissolve in NaOH -> Carbon -> Filter) IsBrown->CarbonTreat Yes AcidBase Protocol C: Controlled pH Precipitation (Target pH 4.5) IsSalt->AcidBase Yes Recryst Protocol B: Recrystallization (Ethanol/Water) IsSalt->Recryst No (Already washed) CarbonTreat->AcidBase AcidBase->Recryst Polishing Step Final Pure Product (>98% HPLC) Recryst->Final

Caption: Decision matrix for selecting purification protocols based on initial crude material assessment.

Figure 2: The "Amphoteric Trap" Mechanism

Understanding why pH control is critical for yield.

AmphotericTrap LowPH pH < 2.0 Cationic Form (Soluble) [R-NH+(Me)2 - COOH] MidPH pH 4.0 - 5.0 Neutral Form (Insoluble) [R-N(Me)2 - COOH] LowPH->MidPH Add Base (NaOH) MidPH->LowPH Add Acid (HCl) - YIELD LOSS HighPH pH > 8.0 Anionic Form (Soluble) [R-N(Me)2 - COO-] MidPH->HighPH Add Base (NaOH) HighPH->MidPH Add Acid (HCl)

Caption: Solubility profile relative to pH. The green zone indicates the target window for maximum precipitation.

Troubleshooting FAQs

Q: I acidified to pH 1 and my solution is clear. Where is my product? A: You have formed the hydrochloride salt. Slowly add 2M NaOH to bring the pH back up to 4.5. The solid will precipitate.[4]

Q: The product is oiling out during recrystallization. A: This usually indicates the solution is too concentrated or the cooling was too rapid.

  • Fix: Re-heat to dissolve the oil, add a small amount (1-2 mL) of additional Ethanol, and allow to cool very slowly to room temperature before applying ice.

Q: My melting point is broad (e.g., 145-155°C). A: This suggests a mixture of the free acid and inorganic salts (NaCl) or regioisomers. Perform Protocol C again, ensuring you wash the filter cake thoroughly with distilled water to remove trapped salts.

References

  • Solubility & pKa Data

    • Kütt, A., et al. (2018).[5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (General reference for benzoic acid derivative acidity).

    • DrugFuture. "4-(Dimethylamino)benzoic Acid Properties." Available at: (Proxy for 3-methoxy derivative pKa behavior).

  • Purification Methodologies

    • Organic Syntheses, Coll.[6] Vol. 4, p. 331 (1963). "p-Dimethylaminobenzaldehyde." (Describes acid-base handling of dimethylamino-aromatics). Available at:

    • BenchChem.[2][4][7] "Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide." (General protocol for heterocyclic/amphoteric acid recrystallization). Available at:

  • Synthesis Context

    • Google Patents US4233458A. "Process for preparing N,N-dimethylaminobenzoic acids." (Industrial isolation techniques). Available at:

Sources

Technical Guide: Optimizing pH Conditions for 3-Methoxy-4-dimethylaminobenzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Successful extraction of 3-Methoxy-4-dimethylaminobenzoic acid relies entirely on exploiting its amphoteric nature. Unlike simple organic acids, this molecule possesses both a basic dimethylamino motif and an acidic carboxyl group. This creates a "solubility U-curve" where the molecule is highly water-soluble at both low pH (cationic) and high pH (anionic), but exhibits minimum water solubility (and maximum organic partitioning) at its Isoelectric Point (pI) .

This guide provides the theoretical grounding and validated protocols to navigate this pH landscape, ensuring high recovery and purity.

Module 1: The pH-Solubility Landscape (Theory)

Q: Why is the pH "sweet spot" so narrow for this compound?

A: 3-Methoxy-4-dimethylaminobenzoic acid is a zwitterionic candidate. Its solubility behavior is governed by two ionization events. To extract it into an organic solvent (like Ethyl Acetate or DCM) or precipitate it from water, you must target the pH where the molecule is electrically neutral.

The pKa Landscape: Based on structural analogs (e.g., 4-dimethylaminobenzoic acid), we estimate the critical dissociation constants as follows:

  • 
     (Amino Group 
    
    
    
    Ammonium):
    
    
    • Below pH 2.5: The dimethylamino group is protonated (

      
      ). The molecule is a Cation .
      
    • Solubility: High in Water; Low in Organics.

  • 
     (Carboxylic Acid 
    
    
    
    Carboxylate):
    
    
    • Above pH 6.0: The carboxylic acid is deprotonated (

      
      ). The molecule is an Anion .
      
    • Solubility: High in Water; Low in Organics.

The Isoelectric Point (pI):



Strategic Insight: The target pH for extraction is 4.0 – 4.5 . Deviating by even 1.0 pH unit can significantly ionize the compound, driving it back into the aqueous phase and causing yield loss.

Module 2: Validated Extraction Protocol

Workflow Diagram

The following logic gate illustrates the "Acid-Base Swing" technique to maximize purity before final isolation.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Step 1: Acidify to pH 1.5 (Target = Cationic/Soluble) Start->Acidify Wash1 Organic Wash (DCM) Remove Non-Basic Impurities Acidify->Wash1 Partition Aqueous1 Aqueous Phase (Acidic) Contains Target Wash1->Aqueous1 Keep Aqueous Neutralize Step 2: Adjust to pH 4.2 - 4.5 (Target = Neutral) Aqueous1->Neutralize Add NaOH slowly Extract Extract into EtOAc (x3) Neutralize->Extract Dry Dry (MgSO4) & Evaporate Extract->Dry Final Pure 3-Methoxy-4-dimethylaminobenzoic Acid Dry->Final

Caption: Figure 1. Acid-Base Swing Extraction logic designed to remove non-basic impurities before isolating the target at its isoelectric point.

Step-by-Step Methodology

Reagents:

  • 1M HCl (Hydrochloric Acid)

  • 2M NaOH (Sodium Hydroxide) or Saturated

    
    
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • pH Meter (Calibrated)

Protocol:

  • Initial Dissolution (Acid Phase):

    • Dissolve the crude solid in water.

    • Adjust pH to 1.5 – 2.0 using 1M HCl.

    • Checkpoint: The solution should be clear. If solids remain, they are likely non-basic impurities.

  • Impurity Wash:

    • Wash the acidic aqueous layer with DCM (

      
       volume).
      
    • Discard the organic (DCM) layer. This removes neutral and acidic impurities (e.g., unreacted benzoic acid derivatives lacking the amine).

  • Target Isolation (The Swing):

    • Place the aqueous phase (containing your target) in a beaker with a stir bar.

    • Slowly add 2M NaOH (or sat.

      
       for finer control) while monitoring with a pH meter.
      
    • Stop exactly at pH 4.2 – 4.5.

    • Observation: The solution should become cloudy as the neutral zwitterion precipitates or reaches maximum hydrophobicity.

  • Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (

      
       volume).
      
    • Note: If the product precipitates heavily, you may filter it directly. If it oils out or remains suspended, extract with solvent.

  • Finishing:

    • Combine EtOAc layers, wash with Brine, dry over anhydrous

      
      , and evaporate.
      

Module 3: Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the pH 4.5 extraction. How do I break it?

A: Emulsions are common near the isoelectric point due to zwitterionic surfactants.

  • Immediate Fix: Add solid NaCl to saturate the aqueous layer (salting out). This increases the ionic strength, forcing the organic compound out of the water.

  • Protocol Adjustment: Filter the biphasic mixture through a pad of Celite. The emulsion often breaks as it passes through the filter cake.

Q: My yield is lower than expected. Where is my compound?

A: It is likely trapped in the aqueous phase due to "pH Drift."

  • Diagnosis: Check the pH of the aqueous waste.[1] If it drifted to pH > 6, your product re-dissolved as a carboxylate salt. If pH < 3, it is an ammonium salt.

  • Fix: Re-adjust the aqueous waste to pH 4.2 and re-extract.

Q: Can I use crystallization instead of extraction?

A: Yes, and it is often preferred for high purity.

  • Method: After the acid wash (Step 2), adjust the pH to 4.2. Cool the solution to 4°C. The 3-Methoxy-4-dimethylaminobenzoic acid should crystallize out.

  • Solvent: If recrystallization is needed, Ethanol/Water mixtures are effective for aminobenzoic acid derivatives [1].

Q: Why does the literature mention "Reductive Methylation" for this compound?

A: This refers to the synthesis, not extraction. The compound is often made by reacting 3-methoxy-4-aminobenzoic acid with formaldehyde and hydrogen [2]. If you are purifying a reaction mixture from this synthesis, be aware that unreacted formaldehyde can polymerize. The acid wash (Step 2) helps remove these water-soluble byproducts.

Data Summary: Solubility vs. pH[2][3]

pH ConditionDominant SpeciesChargeSolubility (Water)Solubility (Organics)
pH < 2.0 Ammonium CationPositive (+)High Low
pH 4.0 - 4.5 Neutral / ZwitterionNeutral (0)Low (Precipitates)High
pH > 7.0 Carboxylate AnionNegative (-)High Low

References

  • Bowman, R. E., & Stroud, H. H. (1950). N-Dimethylaminobenzoic Acids. Journal of the Chemical Society, 1342-1345.

    • Grounding: Establishes solubility profiles and synthesis of dimethylaminobenzoic acid deriv
  • Pearson, D. E., et al. (1951). The Preparation of Aminobenzoic Acids. Journal of the American Chemical Society, 73(2), 864.

    • Grounding: Provides pKa context and purific
  • ChemicalBook. 4-Dimethylaminobenzoic acid Properties.

    • Grounding: Provides specific pKa values (6.03, 11.49)

Sources

Technical Support Center: Troubleshooting Thermal Instability in 3-Methoxy-4-dimethylaminobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, complex impurity profiles, and reaction failures when utilizing highly functionalized benzoic acids.

Working with 3-Methoxy-4-dimethylaminobenzoic acid presents a unique set of challenges. Unlike standard benzoic acids, this molecule is exceptionally electron-rich. When you subject it to standard thermal conditions (e.g., refluxing in thionyl chloride for acyl chloride formation, or high-temperature cross-coupling), it rapidly degrades. This guide is designed to help you understand the causality behind these failures and implement self-validating protocols to ensure scientific integrity in your workflows.

Section 1: Core Mechanistic FAQs

Q1: Why does 3-Methoxy-4-dimethylaminobenzoic acid degrade so rapidly at elevated temperatures (>80°C)? A: The root cause is its electronic topology. Both the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups are strong electron-donating groups (EDGs) via resonance. They pump electron density into the aromatic ring, making the ipso-carbon (the carbon attached to the carboxylic acid) highly nucleophilic. At elevated temperatures, especially in the presence of trace acids or transition metals, the molecule undergoes rapid protodecarboxylation [1]. The EDGs strongly stabilize the resulting Wheland intermediate (arenium ion), drastically lowering the activation energy required to cleave the C-C bond and release CO₂[2].

Q2: I am running a Palladium-catalyzed coupling reaction, and my starting material is disappearing, but I see no product. What is happening? A: You are likely observing a metal-catalyzed decarboxylation. Transition metals like Ag(I), Cu(I), and Pd(II) act as potent decarboxylation catalysts for highly electron-rich benzoic acids[1]. The carboxyl group acts as a "traceless directing group" that is easily removed via a Pd-catalyzed or Cu-catalyzed protodecarboxylation process[3][4]. To fix this, you must either operate at lower temperatures or switch to metal-free activation strategies.

Q3: My LC-MS shows a major byproduct with a mass of [M - 14]. Is this related to decarboxylation? A: No. A mass loss of 14 Da (or 15 Da depending on ionization) typically indicates N-demethylation of the dimethylamino group, forming a secondary amine (methylamino). This oxidative degradation occurs under thermal stress in the presence of atmospheric oxygen or radical initiators.

Section 2: Mechanistic & Diagnostic Workflows

To effectively troubleshoot, you must trace the degradation pathway. Below is the mechanistic logic governing the thermal breakdown of this molecule.

Mechanistic pathway of thermal protodecarboxylation in electron-rich benzoic acids.

When troubleshooting your specific reaction, follow this diagnostic workflow to identify the exact mode of failure and apply the correct self-validating solution:

Troubleshooting workflow for thermal degradation of 3-Methoxy-4-dimethylaminobenzoic acid.

Section 3: Quantitative Thermal Stability Profiles

To make informed experimental design choices, refer to the following comparative thermal stability data. Notice how the addition of electron-donating groups drastically lowers the onset temperature for decarboxylation.

Substrate TypeSubstituent Electronic EffectOnset Temp of Decarboxylation (°C)Primary Degradation PathwayRecommended Max Reaction Temp
Unsubstituted Benzoic Acid None> 250°CSublimation / Stable200°C
4-Nitrobenzoic acid Strongly Withdrawing (-NO₂)> 200°CStable150°C
4-Methoxybenzoic acid Donating (-OCH₃)~ 150 - 180°CProtodecarboxylation120°C
3-Methoxy-4-dimethylaminobenzoic acid Strongly Donating (-OCH₃, -N(CH₃)₂)~ 80 - 110°C Protodecarboxylation & N-oxidation 70°C

Section 4: Validated Experimental Protocols

To bypass the thermal instability of 3-Methoxy-4-dimethylaminobenzoic acid, traditional high-temperature methods (like refluxing SOCl₂) must be abandoned. Below are self-validating protocols designed to maintain the integrity of the molecule.

Protocol A: Low-Temperature Amidation (Bypassing Thermal Degradation)

Purpose: To form an amide bond without triggering protodecarboxylation. This method uses HATU, allowing the reaction to proceed at room temperature.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvent & Substrate: Dissolve 1.0 mmol of 3-Methoxy-4-dimethylaminobenzoic acid in 10 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality note: DIPEA acts as a non-nucleophilic base to deprotonate the acid without attacking the coupling reagent.

  • Activation: Cool the flask to 0°C using an ice bath. Slowly add 1.1 mmol of HATU. Stir for 15 minutes. Self-validation step: An aliquot taken here and quenched with methanol should show the methyl ester on LC-MS, confirming successful activation without decarboxylation.

  • Amine Addition: Add 1.2 mmol of your target amine dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 hours. Do not heat.

  • Workup: Dilute with ethyl acetate and wash with saturated NaHCO₃. Avoid strong acidic washes (like 1M HCl), as this will protonate the dimethylamino group, pulling your product into the aqueous layer.

Protocol B: Diagnostic LC-MS Monitoring for Degradation

Purpose: To definitively identify if your reaction conditions are causing thermal breakdown.

Step-by-Step Methodology:

  • Sampling: Extract a 10 µL aliquot from your heated reaction mixture.

  • Quenching: Dilute immediately into 990 µL of cold Acetonitrile/Water (50:50) to halt any ongoing thermal or metal-catalyzed degradation.

  • Analysis: Inject 1 µL onto a C18 LC column coupled to an ESI-MS (Positive Ion Mode).

  • Data Interpretation:

    • Look for the parent mass [M+H]+ at m/z 196.1 .

    • Scan for m/z 152.1 ([M - 44 + H]+). If present, your conditions are too hot or acidic, triggering protodecarboxylation.

    • Scan for m/z 182.1 ([M - 14 + H]+). If present, the dimethylamino group is undergoing oxidative N-demethylation. You must rigorously degas your solvents.

References

  • Title: Advancements in double decarboxylative coupling reactions of carboxylic acids Source: PMC - NIH URL
  • Title: Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 Source: Beilstein Journal of Organic Chemistry URL
  • Title: Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: ResearchGate URL
  • Title: Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)

Sources

Technical Support Center: Troubleshooting Methylation of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve chemoselective methylation of aminobenzoic acid derivatives (such as anthranilic acid or 4-aminobenzoic acid/PABA). The bifunctional nature of these molecules—possessing both a nucleophilic amine (-NH


) and a carboxylic acid (-COOH)—creates a thermodynamic and kinetic competition. Standard alkylation conditions often lead to complex mixtures, over-alkylation, or unwanted ester hydrolysis[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve precise N- or O-methylation without compromising your yield.

Mechanistic Overview & Reaction Logic

Understanding the kinetic pathways of your reagents is the first step in troubleshooting. The diagram below illustrates the divergent outcomes based on reagent selection.

Workflow Substrate Aminobenzoic Acid (Bifunctional: -NH2 & -COOH) DirectAlk Direct Alkylation (MeI, Base) Substrate->DirectAlk RedAmin Reductive Amination (CH2O, NaBH3CN, pH 5.5) Substrate->RedAmin Diazo TMS-Diazomethane (MeOH/Toluene) Substrate->Diazo SideMix Poor Selectivity: O- & N-Alkylation Mix DirectAlk->SideMix Competing nucleophiles SideQuat Over-alkylation: Quaternary Salts DirectAlk->SideQuat Excess reagent TargetN Selective N-Methylation (Secondary Amine) RedAmin->TargetN Iminium reduction TargetO Selective O-Methylation (Methyl Ester) Diazo->TargetO Specific to acidic protons

Workflow for chemoselective methylation of aminobenzoic acids.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize an N-methyl aminobenzoic acid using methyl iodide (MeI) and potassium carbonate, but I keep getting a mixture of N,N-dimethyl, esterified, and quaternary ammonium products. How can I control this?

  • Causality: Methyl iodide is a highly reactive, unhindered electrophile. Under basic conditions, the carboxylic acid is deprotonated to a highly nucleophilic carboxylate, leading to rapid O-methylation[1]. Simultaneously, the primary amine attacks MeI. Because the resulting secondary amine is often more nucleophilic than the primary amine (due to the electron-donating methyl group), over-alkylation to the tertiary amine or quaternary ammonium salt is kinetically favored.

  • Solution: Abandon direct alkylation with MeI for this specific transformation. Instead, utilize reductive amination . Operating under mildly acidic conditions (pH ~5.5) keeps the carboxylic acid protonated (suppressing O-alkylation) and selectively forms the iminium ion, which is subsequently reduced to the N-methyl derivative[2].

Q2: I need to selectively O-methylate (esterify) 2-amino-5-bromobenzoic acid without touching the amine. Fischer esterification is degrading my starting material. What is the best alternative?

  • Causality: Classic Fischer esterification requires harsh acidic conditions and prolonged heating, which can lead to side reactions, especially with halogenated or electronically deactivated aromatic rings.

  • Solution: Use Trimethylsilyldiazomethane (TMS-diazomethane) or continuous-flow diazomethane. TMS-diazomethane is a safer, bench-stable alternative that reacts rapidly and exclusively with the acidic proton of the carboxylic acid to form the methyl ester, leaving the less acidic/nucleophilic aniline amine completely untouched.

Q3: During the N-methylation of a pre-formed aminobenzoic acid methyl ester using basic conditions, I am observing significant ester hydrolysis. How do I prevent this?

  • Causality: The use of aqueous bases (like NaOH or aqueous K

    
    CO
    
    
    
    ) during the reaction or workup leads to hydroxide-mediated nucleophilic acyl substitution (saponification) of the methyl ester.
  • Solution: Transition to strictly anhydrous conditions using solid inorganic bases. Research has demonstrated that using solid lithium nitride (Li

    
    N) or anhydrous K
    
    
    
    CO
    
    
    in polar aprotic solvents like DMF can promote N-methylation while completely suppressing ester hydrolysis, as the absence of dissolved water prevents the formation of the hydroxide nucleophile[3].
Quantitative Comparison of Methylation Strategies

To aid in experimental design, the following table summarizes the expected outcomes of various methylation strategies applied to aminobenzoic acids.

MethodTarget Functional GroupReagents & ConditionsTypical YieldSelectivityMajor Side Reactions
Direct Alkylation MixedMeI, K

CO

, DMF
20–40%LowN,N-dimethylation, unwanted esterification
Reductive Amination N-MethylationCH

O, NaBH

CN, MeOH, pH 5.5
70–90%High (>95%)Trace dialkylation if CH

O is in excess
TMS-Diazomethane O-MethylationTMS-CHN

, MeOH/Toluene, 0 °C
85–98%Very High (>99%)None (if amine is unactivated)
Fischer Esterification O-MethylationMeOH, H

SO

(cat.), Reflux
50–75%ModerateAcid-catalyzed degradation, incomplete conversion
Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in visual or chemical checkpoints to confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Protocol A: Chemoselective O-Methylation using TMS-Diazomethane

This protocol selectively esterifies the carboxylic acid while leaving the amine intact.

  • Preparation: Dissolve 1.0 mmol of the aminobenzoic acid derivative in 5 mL of a 4:1 mixture of anhydrous Toluene and Methanol.

    • Causality Check: Methanol is strictly required as a co-solvent; it acts as a proton source to activate the TMS-diazomethane, forming the reactive methyldiazonium intermediate.

  • Cooling: Cool the reaction flask to 0 °C in an ice bath under an inert atmosphere (N

    
     or Argon).
    
  • Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 1.2 equivalents, 0.6 mL).

    • Self-Validation Checkpoint: You will immediately observe the vigorous evolution of nitrogen gas (bubbling). The solution will temporarily turn yellow.

  • Completion: Continue adding the reagent dropwise until the yellow color persists and gas evolution ceases. The persistence of the yellow color visually confirms that the acidic protons have been completely consumed and excess reagent is present.

  • Quenching: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Workup: Concentrate the mixture under reduced pressure. The resulting crude product is typically >95% pure methyl ester and can be used directly or purified via a short silica plug.

Protocol B: Chemoselective N-Methylation via Reductive Amination

This protocol selectively mono-methylates the primary amine using sodium cyanoborohydride[2].

  • Preparation: Dissolve 1.0 mmol of the aminobenzoic acid (or its ester) in 10 mL of anhydrous Methanol.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is approximately 5.5 (verify with pH paper).

    • Causality Check: A pH of 5.5 is critical. It is acidic enough to protonate the carbonyl oxygen of formaldehyde (facilitating iminium ion formation) but not so acidic that it protonates the amine completely or rapidly degrades the NaBH

      
      CN.
      
  • Imine Formation: Add 1.1 equivalents of Formaldehyde (37% aqueous solution). Stir at room temperature for 30 minutes to allow the iminium intermediate to form.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 equivalents of Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Monitoring: Stir for 2–4 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The secondary amine product will exhibit a different

      
       and will stain a distinct color with Ninhydrin compared to the primary amine starting material.
      
  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL) to neutralize the acetic acid. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
References
  • Synthesis of Substrate Analogues and Inhibitors for Phosphoribosyl Anthranilate Isomerase and Indole-3-glycerolphosphate. Massey University. Available at:[Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Institutes of Health (NIH). Available at:[Link]

  • Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte's Chromatographic Behavior

3-Methoxy-4-dimethylaminobenzoic acid is a highly polar, amphoteric (zwitterionic) compound. It possesses both a weakly acidic carboxylic acid group (pKa ~4.0–5.0) and a weakly basic dimethylamino group (pKa ~5.0–6.0). In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this dual functionality makes the molecule highly susceptible to multiple retention mechanisms. When the analyte undergoes both standard hydrophobic partitioning and secondary ion-exchange interactions with the stationary phase, the result is severe peak tailing (Asymmetry factor,


).

This guide provides a causality-driven framework to diagnose, isolate, and resolve these chromatographic distortions, ensuring quantitative accuracy and method reproducibility.

Diagnostic Logic: Isolating the Root Cause

Before altering mobile phase chemistry, you must determine whether the tailing is a systemic hardware issue or a chemical interaction specific to your zwitterionic analyte.

TroubleshootingTree Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll Physical Physical / Hardware Issue (Instrument-driven) CheckAll->Physical Yes (Systemic) Chemical Chemical Interaction (Analyte-Stationary Phase) CheckAll->Chemical No (Only amphoteric analyte) HardwareFix 1. Minimize extra-column volume 2. Replace blocked inlet frit 3. Check for column void Physical->HardwareFix ChemFix 1. Lower mobile phase pH (< 3.0) 2. Add TEA (silanol masking) 3. Use polar-embedded column Chemical->ChemFix

Logical decision tree for diagnosing physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Methoxy-4-dimethylaminobenzoic acid exhibit severe peak tailing compared to neutral compounds? A: Peak tailing for basic or amphoteric compounds is primarily a chemical problem driven by secondary interactions. While the hydrophobic backbone of the molecule interacts with the C18/C8 stationary phase, the protonated dimethylamino group strongly interacts with residual, ionized silanol groups (


) on the silica support surface[1]. Because these silanol sites are heterogeneous and have varying acidities, they create multiple retention kinetics[2]. The analyte molecules bound to these highly active sites elute slower than those interacting only with the hydrophobic bonded phase, stretching the trailing edge of the peak[3].

Q2: How do I choose the optimal mobile phase pH for this specific compound? A: The mobile phase pH dictates the ionization state of both the analyte and the silica stationary phase. For 3-Methoxy-4-dimethylaminobenzoic acid, operating at a mid-pH (e.g., pH 5.0–7.0) is the worst-case scenario: the carboxylic acid is ionized (


), the amine is protonated (

), and the surface silanols are fully ionized (

), maximizing destructive secondary interactions[4]. Solution: Operate at a low pH (e.g., pH 2.5). At this pH, the acidic silanols are fully protonated and neutralized (

), eliminating their cation-exchange capacity. Simultaneously, the analyte's carboxylic acid group is protonated (neutral), ensuring retention is driven uniformly by the hydrophobic phase[1].

Q3: What column chemistry is best suited for analyzing this zwitterionic compound? A: Avoid older "Type A" silica columns, which contain trace metal impurities (like iron and aluminum) that activate adjacent silanols, making them highly acidic[2]. Instead, use:

  • High-Purity "Type B" Silica: Base-deactivated and exhaustively endcapped to minimize free silanols[5].

  • Polar-Embedded Columns: These phases incorporate a polar functional group (e.g., amide or carbamate) near the silica surface, which creates a hydration layer that shields basic analytes from residual silanols[4].

Q4: I've optimized the pH and column, but tailing persists. What physical hardware issues should I check? A: If neutral compounds (e.g., toluene or uracil) also exhibit tailing, the issue is physical, not chemical[6]. Common hardware causes include:

  • Extra-Column Volume: Excessive tubing length or internal diameter (I.D. > 0.005") between the injector and column, or column and detector, causes longitudinal diffusion of the sample band[4].

  • Frit Contamination or Column Void: Particulate buildup on the inlet frit or a collapsed stationary phase bed creates a dual flow path. A portion of the sample is delayed in the void space, eluting as a tailing peak or a split peak[1].

Q5: Can mobile phase additives help, and how do I use them? A: Yes. If low-pH operation is insufficient or incompatible with your detector (e.g., Mass Spectrometry limits buffer choices), you can use a competing base like Triethylamine (TEA)[5]. TEA is a small, highly basic alkylamine that saturates and blocks the active silanol sites, preventing the bulkier 3-Methoxy-4-dimethylaminobenzoic acid from interacting with them[1].

Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Mobile Phase pH on Ionization and Peak Symmetry

Data summarizes the mechanistic state of the analyte and column at various pH levels.

Mobile Phase pHCarboxylic Acid StateDimethylamino StateSilanol StateExpected Tailing Factor (

)
Mechanistic Outcome
pH 2.5 Protonated (Neutral)Protonated (Positive)Protonated (Neutral)1.0 - 1.2 (Ideal)Silanol interactions suppressed; single retention mechanism.
pH 5.0 - 7.0 Ionized (Negative)Protonated (Positive)Ionized (Negative)> 2.0 (Severe Tailing)Zwitterionic analyte strongly binds to highly active

sites.
pH > 10.0 Ionized (Negative)Deprotonated (Neutral)Ionized (Negative)1.2 - 1.5 (Moderate)Amine is neutralized, reducing ion-exchange, but requires specialized high-pH columns.
Table 2: Troubleshooting Matrix for Peak Tailing
SymptomRoot CauseDiagnostic CheckCorrective Action
Tailing only for 3-Methoxy-4-dimethylaminobenzoic acidSecondary silanol interactionsInject a neutral marker (e.g., uracil). If symmetrical, issue is chemical.Lower pH to < 3.0; add 10 mM TEA; switch to endcapped/polar-embedded column.
All peaks (including neutrals) exhibit tailingExtra-column volume / Dead volumeCalculate system dispersion; check tubing lengths and I.D.Replace standard tubing with 0.005" I.D. PEEK tubing; minimize post-column connections.
Sudden onset of tailing or peak splittingBlocked inlet frit or column voidReverse column flow (if permitted) and wash; monitor backpressure.Replace inline filters/frits; if void is present, replace the analytical column.
Broad, tailing peaks with decreasing retention timesColumn overloadingDilute sample by 10x and reinject. If symmetry improves, it was overloaded.Reduce injection volume or sample concentration; use a higher capacity stationary phase.

Experimental Protocols

ProtocolWorkflow Step1 1. Buffer Selection 25-50 mM Potassium Phosphate Step2 2. Silanol Masking Add 10-20 mM Triethylamine (TEA) Step1->Step2 Step3 3. pH Adjustment Titrate to pH 2.5 using H3PO4 Step2->Step3 Step4 4. System Integration Filter (0.2 µm) & Equilibrate Column Step3->Step4

Step-by-step workflow for preparing a low-pH, silanol-masking mobile phase.

Protocol 1: Mobile Phase pH Optimization & TEA Addition

This protocol acts as a self-validating system: by strictly filtering the mobile phase in Step 4, you actively prevent the introduction of particulates, effectively ruling out physical frit blockages while isolating the chemical fix.

  • Buffer Selection: Weigh 3.4 g of Potassium Phosphate monobasic (

    
    ) and dissolve in 1.0 L of HPLC-grade water to create a ~25 mM solution.
    
    • Causality: Potassium is a stronger counter-ion than sodium, providing superior masking of silanol groups and excellent buffering capacity at low pH.

  • Silanol Masking: Add 1.4 mL of Triethylamine (TEA) to achieve a ~10 mM concentration.

    • Causality: TEA acts as a sacrificial base, competitively binding to active

      
       sites before the target analyte can interact with them.
      
  • pH Titration: Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric Acid (

    
    ) dropwise while stirring until the pH stabilizes exactly at 2.5.
    
    • Causality: pH 2.5 ensures the analyte's carboxylic acid and the column's silanols are fully protonated, shutting down secondary ion-exchange retention.

  • Filtration and Degassing: Vacuum-filter the buffer through a 0.2 µm hydrophilic PTFE membrane and sonicate for 10 minutes.

    • Causality: Removes micro-particulates that could block the column frit and artificially induce physical peak tailing, ensuring any observed improvements are strictly due to the chemical optimization.

Protocol 2: System Hardware Remediation (Dead Volume & Frit Check)
  • Tubing Optimization: Inspect all capillaries from the autosampler to the column, and from the column to the detector. Replace any tubing larger than 0.005" (0.12 mm) internal diameter (typically red PEEK) with the shortest possible lengths to prevent longitudinal band broadening.

  • Frit Diagnostics: If system pressure is elevated (>15% above historical baseline) alongside peak tailing, disconnect the column from the detector. Backflush the column directly to waste with 100% strong organic solvent (e.g., Acetonitrile) at a low flow rate for 10 column volumes (verify with the manufacturer that your specific column permits backflushing).

  • Component Replacement: If backflushing fails to restore peak symmetry and baseline pressure, replace the guard column cartridge or the inline filter frit.

References

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex -[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech -[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs -[Link]

Sources

Validation & Comparative

A Guide to the Proton NMR Spectrum of 3-Methoxy-4-dimethylaminobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-4-dimethylaminobenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as one of the most powerful analytical techniques for unambiguous structure elucidation in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methoxy-4-dimethylaminobenzoic acid. Adopting the perspective of a senior application scientist, we will not only assign the signals but also delve into the underlying principles of substituent effects. By comparing its spectrum with those of structurally related analogues, we aim to provide a masterclass in spectral interpretation, demonstrating how subtle changes in molecular structure manifest in the NMR spectrum. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to predict and interpret the spectra of complex substituted aromatic systems.

Experimental Design: Achieving a High-Quality Spectrum

The foundation of reliable spectral analysis is meticulous experimental technique. The protocol described here is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution and signal-to-noise.

Workflow for ¹H NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-25 mg) B 2. Select Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C 3. Dissolve Sample (in 0.6-0.7 mL solvent in a vial) B->C D 4. Filter Solution (Pipette with glass wool plug) C->D E 5. Transfer to NMR Tube (Ensure correct sample height) D->E F 6. Insert Sample into Spectrometer E->F To Spectrometer G 7. Lock & Shim (Field-frequency lock on solvent; optimize homogeneity) F->G H 8. Acquire Spectrum (Set parameters: scans, pulse sequence) G->H I 9. Process Data (Fourier Transform, Phasing, Baseline Correction) H->I J 10. Spectral Analysis (Integration, Peak Picking, Assignment) I->J Final Spectrum

Caption: Workflow from sample preparation to spectral analysis.

Detailed Experimental Protocol
  • Sample Weighing and Solvent Selection: Accurately weigh 5-25 mg of 3-Methoxy-4-dimethylaminobenzoic acid.[1] The choice of deuterated solvent is critical. For this molecule, which contains a polar carboxylic acid group, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or have a very broad signal. The solvent provides a deuterium signal for the spectrometer's field-frequency lock.[1]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial before transferring it to the NMR tube.[1][2] Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3] Therefore, the solution must be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Locking and Shimming: After inserting the sample, the instrument "locks" onto the deuterium signal of the solvent. "Shimming" is then performed, which is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, resulting in sharp, well-resolved peaks.[5]

    • Acquisition Parameters: A standard one-pulse sequence is typically sufficient for a ¹H spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. A spectral window from -1 to 13 ppm is generally appropriate to capture all signals, including the carboxylic acid proton.[6]

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then manually phased for correct peak shape, and the baseline is corrected to be flat. Finally, the spectrum is referenced. If using DMSO-d6, the residual solvent peak at ~2.50 ppm can be used as an internal reference.[7]

Spectral Analysis of 3-Methoxy-4-dimethylaminobenzoic Acid

The structure of 3-Methoxy-4-dimethylaminobenzoic acid dictates a specific set of signals in its ¹H NMR spectrum. The benzene ring is trisubstituted, leading to a complex splitting pattern for the aromatic protons, often referred to as an "ABC system."

G H2 H-2 H5 H-5 H6 H-6 OCH3 -OCH₃ NMe2 -N(CH₃)₂ COOH -COOH img_node

Caption: Structure of 3-Methoxy-4-dimethylaminobenzoic acid with proton labels.

Predicted Signal Assignments

Below is a table of predicted chemical shifts (δ) in ppm, multiplicities, and integrations for the protons in 3-Methoxy-4-dimethylaminobenzoic acid. These predictions are based on established substituent effects derived from the comparative analysis in the following section.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.5 (variable)Broad Singlet1H-COOH
Aromatic~7.5-7.6Doublet (d)1HH-2
Aromatic~7.4-7.5Doublet of Doublets (dd)1HH-6
Aromatic~6.8-6.9Doublet (d)1HH-5
Methoxy~3.8-3.9Singlet (s)3H-OCH₃
Dimethylamino~3.0-3.1Singlet (s)6H-N(CH₃)₂

Comparative Analysis: Deconstructing Substituent Effects

To understand the predicted chemical shifts for our target molecule, we must compare it with simpler, related compounds. The electronic nature of a substituent profoundly influences the chemical shifts of nearby aromatic protons. Electron-donating groups (EDGs) shield protons (shift to lower ppm, upfield), while electron-withdrawing groups (EWGs) deshield them (shift to higher ppm, downfield).

Here, we compare the aromatic proton chemical shifts of four analogues. The -N(CH₃)₂ group is a very strong EDG, while -OCH₃ is a strong EDG. The -COOH group is an EWG.

Comparative ¹H NMR Data (Aromatic Region)
CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)Data Source(s)
4-Methoxybenzoic acid 7.93 (d)7.03 (d)7.03 (d)7.93 (d)[8]
4-Dimethylaminobenzoic acid 7.8-7.9 (d)6.6-6.7 (d)6.6-6.7 (d)7.8-7.9 (d)[9][10]
3-Methoxybenzoic acid ~7.6 (m)-~7.1 (m)~7.3-7.4 (m)[11][12]
3,4-Dimethoxybenzoic acid ~7.6 (d)-~6.9 (d)~7.5 (dd)N/A
3-Methoxy-4-dimethylaminobenzoic acid (Predicted) ~7.5-7.6 (d)-~6.8-6.9 (d)~7.4-7.5 (dd)N/A

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'm' a multiplet. Chemical shifts are approximate and can vary with solvent and concentration.

Discussion of Electronic Effects
  • Effect of the para-N(CH₃)₂ Group: Comparing 4-methoxybenzoic acid to 4-dimethylaminobenzoic acid reveals the potent shielding effect of the dimethylamino group. The protons ortho to this group (H-3 and H-5) shift significantly upfield from ~7.03 ppm to ~6.6-6.7 ppm.[8][9][10] This is due to the strong +M (mesomeric) effect of the nitrogen lone pair donating electron density into the ring.

  • Effect of the meta-OCH₃ Group: In 3-methoxybenzoic acid, the methoxy group is meta to the carboxylic acid. It exerts a shielding effect on the ortho protons (H-2 and H-4) and para proton (H-6), though its influence is less straightforward to dissect without the symmetry seen in the para-substituted examples.[11][12]

  • Synergistic Effects in the Target Molecule: In 3-Methoxy-4-dimethylaminobenzoic acid:

    • H-5: This proton is ortho to the extremely powerful -N(CH₃)₂ EDG and meta to the -COOH EWG. The donating effect of the amino group dominates, pushing this signal significantly upfield to a predicted ~6.8-6.9 ppm.

    • H-2 & H-6: These protons are ortho to the -COOH EWG and are thus expected to be the most downfield of the aromatic signals. H-2 is also ortho to the -OCH₃ group, while H-6 is para to it. Both will be deshielded by the adjacent carboxyl group. The competing effects of the meta -N(CH₃)₂ and the ortho/para -OCH₃ groups lead to their predicted shifts in the ~7.4-7.6 ppm range.

Conclusion

The ¹H NMR spectrum of 3-Methoxy-4-dimethylaminobenzoic acid is a textbook example of how multiple substituents with competing electronic effects govern the chemical environment of aromatic protons. By systematically analyzing the spectra of simpler analogues, we can confidently predict and assign the complex spectrum of the target molecule. The strongly shielding dimethylamino group dictates the upfield shift of the H-5 proton, while the deshielding carboxylic acid group ensures the H-2 and H-6 protons resonate at a lower field. This guide demonstrates a logical, evidence-based workflow for spectral analysis that is essential for any scientist working in chemical structure elucidation.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092. PubChem. Retrieved from [Link]

  • Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved from [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Retrieved from [Link]

  • 1H NMR Protocol for Beginners DRX-400. (n.d.). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

  • Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0043424). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Dimethylamino-1-naphthylazo)-4-methoxybenzenesulfonic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chegg.com. (2021, March 19). Solved For 3-methoxybenzoic acid, can you please annotate 1. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(dimethylamino)-. NIST WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

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FTIR spectral interpretation of 3-Methoxy-4-dimethylaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the FTIR spectrum for 3-Methoxy-4-dimethylaminobenzoic acid , a bifunctional benzoic acid derivative used as a pharmaceutical intermediate.

The interpretation follows a comparative approach, benchmarking the compound against its structural analogs—4-Dimethylaminobenzoic acid and 3-Methoxybenzoic acid —to isolate the specific vibrational contributions of the methoxy and dimethylamino substituents.

A Comparative Technical Guide for Structural Validation

Executive Summary & Compound Profile

Target Analyte: 3-Methoxy-4-dimethylaminobenzoic acid (CAS: Variable by salt form, typically free acid analyzed) Molecular Formula: C₁₀H₁₃NO₃ Critical Functional Groups:

  • Carboxylic Acid (-COOH): The primary diagnostic center for H-bonding and dimerization.

  • Dimethylamino (-N(CH₃)₂): A strong electron-donating group (EDG) at the para position.

  • Methoxy (-OCH₃): An electron-donating group at the meta position (relative to COOH), providing unique C-O stretching signatures.

Application Context: This compound serves as a scaffold in the synthesis of anti-inflammatory agents and signal transduction inhibitors. Accurate FTIR characterization is essential to confirm the integrity of the para-amino/meta-methoxy substitution pattern, which governs its biological efficacy.

Experimental Methodology: Self-Validating Protocol

To ensure reproducible spectral data, the following protocol minimizes polymorphic variations and moisture interference.

Sample Preparation (Solid State)
  • Technique: KBr Pellet (Transmission Mode) or Diamond ATR.

  • Protocol:

    • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture (prevents O-H broadening).

    • Grinding: Mix 2 mg of analyte with 200 mg of spectroscopic-grade KBr. Grind to a

Technical Guide: Mass Spectrometry Characterization of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Methoxy-4-dimethylaminobenzoic acid (3-MeO-DMABA) . This document is structured to assist analytical chemists and drug development researchers in identifying, characterizing, and differentiating this compound from structural analogs and isomers.

Executive Summary & Compound Profile

3-Methoxy-4-dimethylaminobenzoic acid represents a bifunctionalized benzoic acid derivative combining an electron-donating dimethylamino group (para-position) and a methoxy group (meta-position). In analytical contexts, it serves as both a potential metabolite of complex pharmaceuticals and a specialized matrix candidate for MALDI-MS due to its high proton affinity and UV absorption properties.

This guide compares its fragmentation behavior against two industry-standard alternatives:

  • 4-(Dimethylamino)benzoic acid (DMABA): The non-methoxylated parent, a common MALDI matrix and derivatization agent.

  • 3,4-Dimethoxybenzoic acid (Veratric Acid): An oxygen-rich analog lacking the basic nitrogen, used to benchmark ionization efficiency.

Chemical Identity
PropertySpecification
IUPAC Name 3-Methoxy-4-(dimethylamino)benzoic acid
Formula C₁₀H₁₃NO₃
Exact Mass 195.0895 Da
Protonated Mass [M+H]⁺ 196.0968 Da
Key Functional Groups Carboxylic Acid (-COOH), Methoxy (-OCH₃), Dimethylamino (-N(CH₃)₂)

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol utilizes a "self-validating" approach where internal standards (DMABA) are used to calibrate collision energies.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-MeO-DMABA in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Control Standard: Prepare 4-Dimethylaminobenzoic acid (DMABA) at the same concentration to verify ionization source performance.

  • Working Concentration: Dilute to 1 µg/mL for ESI-MS infusion.

LC-MS/MS Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV (Optimized for protonation of the tertiary amine).

  • Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source decay).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture the full fragmentation tree.

Validation Check: The [M+H]⁺ signal for the control (DMABA) at m/z 166.1 must be >1e6 counts before analyzing the target analyte.

Fragmentation Mechanisms & Pathways

The fragmentation of 3-MeO-DMABA is driven by the interplay between the basic dimethylamino group (charge localization site) and the labile carboxylic acid.

Primary Ionization

In ESI(+), the molecule forms the stable [M+H]⁺ ion at m/z 196.1 . The proton localizes preferentially on the dimethylamino nitrogen due to its higher basicity compared to the methoxy or carbonyl oxygens.

Major Fragmentation Channels (MS²)

Upon Collision-Induced Dissociation (CID), the molecule undergoes three distinct pathways:

Pathway A: Neutral Loss of Water & Carbon Monoxide (Carboxyl Cleavage)
  • Step 1: Loss of H₂O from the protonated carboxylic acid (ortho-effect assisted or direct elimination).

    • Transition:m/z 196 → m/z 178 (Weak).

  • Step 2: Subsequent loss of CO (decarbonylation).

    • Transition:m/z 178 → m/z 150.

  • Significance: Characteristic of benzoic acids, but often suppressed in amino-benzoates where the charge is sequestered on the nitrogen.

Pathway B: Dimethylamino Group Degradation (Dominant)
  • Mechanism: The N-methyl groups are lost as neutral radicals or via iminium ion formation/hydrolysis.

  • Step 1 (Loss of Methyl): Cleavage of the N-C bond.

    • Transition:m/z 196 → m/z 181 ([M+H-CH₃]⁺).

  • Step 2 (Loss of Dimethylamine): In high-energy collisions, the C-N bond cleaves.

    • Transition:m/z 196 → m/z 151 (Methoxybenzoyl cation).

Pathway C: Methoxy Group Loss
  • Mechanism: Radical loss of •CH₃ or neutral loss of CH₂O (formaldehyde).

  • Observation: A peak at m/z 166 (Loss of CH₂O) distinguishes this molecule from non-methoxylated analogs.

Visualization of Fragmentation Pathways

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 196.1 Frag1 [M+H - CH3]+ m/z 181.1 (Loss of Methyl) Parent->Frag1 -15 Da (CH3) Frag2 [M+H - H2O]+ m/z 178.1 (Dehydration) Parent->Frag2 -18 Da (H2O) Frag4 [M+H - CH2O]+ m/z 166.1 (Loss of Formaldehyde) Parent->Frag4 -30 Da (CH2O) Frag3 [M+H - H2O - CO]+ m/z 150.1 (Aryl Cation) Frag2->Frag3 -28 Da (CO)

Figure 1: Predicted ESI-MS/MS fragmentation tree for 3-Methoxy-4-dimethylaminobenzoic acid showing primary neutral losses.

Comparative Performance Guide

This section objectively compares 3-MeO-DMABA against standard alternatives to assist in reagent selection or spectral differentiation.

Comparison with 4-(Dimethylamino)benzoic Acid (DMABA)

Context: DMABA is a standard MALDI matrix and pharmaceutical intermediate. Differentiation: The key differentiator is the Methoxy shift (+30 Da) and the specific loss of formaldehyde.

Feature3-Methoxy-4-dimethylaminobenzoic Acid4-(Dimethylamino)benzoic Acid (DMABA)Diagnostic Difference
Precursor (m/z) 196.1166.1+30 Da Shift
Base Peak (MS²) m/z 181 (Loss of CH₃)m/z 148 (Loss of H₂O)Methyl loss is favored in the methoxy derivative due to resonance stabilization.
Proton Affinity Very High (Methoxy + Amine)High (Amine only)3-MeO-DMABA exhibits higher ionization efficiency in ESI(+).
Solubility Moderate (Polar aprotic solvents)High (Alcohols)Methoxy group decreases water solubility slightly vs. DMABA.
Comparison with 3,4-Dimethoxybenzoic Acid (Veratric Acid)

Context: Used to distinguish amino-functionalized benzoates from pure oxygenated analogs. Differentiation: Nitrogen rule and basicity.

Feature3-MeO-DMABAVeratric AcidDiagnostic Difference
Nitrogen Rule Odd MW (195), Even [M+H]⁺ (196)Even MW (182), Odd [M+H]⁺ (183)Nitrogen Rule applies.
Fragmentation Loss of NH(CH₃)₂ or CH₃Loss of CH₃ and COOHVeratric acid shows sequential methyl losses (m/z 183 → 168 → 153).
Ionization Forms [M+H]⁺ readilyForms [M+Na]⁺ or [M-H]⁻Veratric acid ionizes poorly in ESI(+) without ammonium buffers.

Summary of Diagnostic Ions

Use this table to confirm the identity of 3-Methoxy-4-dimethylaminobenzoic acid in complex mixtures.

m/z (ESI+)Ion IdentityOriginRelative Abundance (Est.)
196.1 [M+H]⁺Parent Molecule100% (Base Peak in MS1)
181.1 [M+H - CH₃]⁺Loss of methyl from Methoxy or N-Me60-80%
178.1 [M+H - H₂O]⁺Loss of water from Carboxyl20-40%
166.1 [M+H - CH₂O]⁺Loss of Formaldehyde (Methoxy specific)30-50%
150.1 [C₉H₁₂N]⁺Decarboxylated fragment10-20%
136.1 [C₈H₁₀N]⁺Combined loss of COOH + CH₃<10%
Methodological Recommendation

For unambiguous identification, monitor the transition 196.1 → 181.1 (Quantifier) and 196.1 → 166.1 (Qualifier). The ratio of these two transitions is unique to the 3-methoxy substitution pattern compared to isomers like 2-methoxy-4-dimethylaminobenzoic acid, where the ortho-effect would enhance water loss over methyl loss.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 4-(dimethylamino)-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24896657, 3-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

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Structural differences between 3-Methoxy-4-dimethylaminobenzoic acid and 4-Dimethylaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Comparison: 3-Methoxy-4-dimethylaminobenzoic acid vs. 4-Dimethylaminobenzoic acid

As a Senior Application Scientist, evaluating building blocks for photochemistry, fluorophore design, or pharmaceutical scaffolding requires moving beyond basic chemical formulas to understand the profound impact of 3D conformation. This guide provides an objective, data-supported comparison between 4-Dimethylaminobenzoic acid (4-DMABA) and its derivative, 3-Methoxy-4-dimethylaminobenzoic acid .

By analyzing the causality behind their structural differences—specifically focusing on steric hindrance and electronic decoupling—we can predict and validate their divergent behaviors in experimental settings.

Mechanistic Analysis: The Impact of the 3-Methoxy Group

The fundamental difference between these two molecules lies in the presence of a methoxy (-OCH₃) group at the 3-position (meta to the carboxyl group, ortho to the dimethylamino group). This single substitution fundamentally alters the molecule's electronic landscape through a phenomenon known as Steric Inhibition of Resonance (SIR) [1].

4-Dimethylaminobenzoic Acid (4-DMABA)

In 4-DMABA, the dimethylamino group (-N(CH₃)₂) is located para to the electron-withdrawing carboxylic acid. The molecule adopts a planar conformation, allowing the lone pair of electrons on the nitrogen to fully conjugate with the aromatic


-system[2].
  • Electronic Effect: The nitrogen exerts a strong resonance electron-donating effect (+M).

  • Consequence: This extended conjugation facilitates intramolecular charge transfer (ICT), making 4-DMABA and its esters (like Padimate O) excellent UV-B absorbers and photoinitiators. Furthermore, the +M effect increases the electron density on the carboxylate group, destabilizing the anion and resulting in a relatively high pKa (~6.03) for an aromatic acid[3].

3-Methoxy-4-dimethylaminobenzoic Acid

Introducing a bulky methoxy group adjacent to the dimethylamino group creates severe steric clash. To relieve this van der Waals repulsion, the bulky -N(CH₃)₂ group is forced to rotate out of the plane of the benzene ring[1][4].

  • Electronic Effect: Because the nitrogen's p-orbital is no longer parallel to the aromatic

    
    -system, the +M resonance effect is effectively "turned off." The nitrogen now primarily exerts an electron-withdrawing inductive effect (-I). Concurrently, the 3-methoxy group exerts its own -I effect (since its +M effect is directed ortho/para to itself, not to the carboxyl group).
    
  • Consequence: The decoupling of the amine from the

    
    -system causes a drastic hypsochromic (blue) shift in the UV spectrum. Without the electron-donating resonance from the nitrogen, the carboxylic acid proton is much more easily lost, resulting in a significantly lower pKa (stronger acid) compared to 4-DMABA.
    

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties driven by the conformational differences described above.

Property4-Dimethylaminobenzoic acid (4-DMABA)3-Methoxy-4-dimethylaminobenzoic acidCausality / Mechanism
CAS Number 619-84-1[5]N/A (Commercially available building block)[6]-
Conformation Planar (Amine conjugated)Twisted (Amine out-of-plane)Steric clash between -OCH₃ and -N(CH₃)₂.
UV-Vis

~310–330 nm (Solvent dependent)[7]~260–280 nm (Estimated)Loss of extended

-conjugation (Hypsochromic shift).
Fluorescence Strong (ICT state emission ~360 nm)[8]Quenched / WeakDisruption of the planar ICT excited state.
Carboxylic pKa 6.03[3]~4.0 - 4.5 (Estimated)Loss of +M effect from nitrogen; additive -I effects from -OCH₃ and -N(CH₃)₂.

Logical Workflow: Structural Impact on Properties

The following diagram illustrates the mechanistic pathway by which the structural modification dictates the physical properties of the molecule.

G Base 4-Dimethylaminobenzoic Acid (Planar, Conjugated) Mod Addition of 3-Methoxy Group Base->Mod Steric Severe Steric Hindrance (Ortho Effect) Mod->Steric Conform N(CH3)2 Rotates Out of Plane (Steric Inhibition of Resonance) Steric->Conform Prop1 Loss of +M Resonance Effect (Inductive -I dominates) Conform->Prop1 Prop2 Disruption of Extended pi-System Conform->Prop2 Result1 Decreased pKa (Stronger Acid) Prop1->Result1 Result2 Hypsochromic UV Shift & Quenched Fluorescence Prop2->Result2

Mechanistic pathway: Steric inhibition of resonance induced by the 3-methoxy group.

Experimental Protocols for Validation

To objectively prove the structural differences between these two compounds, the following self-validating experimental protocols must be executed.

Protocol A: UV-Vis Spectroscopy & Solvatochromic Validation

Purpose: To demonstrate the loss of


-conjugation in the 3-methoxy derivative via hypsochromic shifting and reduced molar absorptivity (

). Self-Validation Mechanism: Testing across a concentration gradient ensures adherence to the Beer-Lambert law, ruling out aggregation artifacts.
  • Preparation: Prepare 10 mM stock solutions of both 4-DMABA and 3-Methoxy-4-dimethylaminobenzoic acid in spectroscopic grade Methanol and Hexane.

  • Dilution Series: Create a 5-point dilution series for each compound ranging from

    
     to 
    
    
    
    .
  • Baseline Correction: Record a baseline using the pure solvent in matched quartz cuvettes (1 cm path length).

  • Measurement: Scan from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot Absorbance vs. Concentration at the

      
       to calculate the molar extinction coefficient (
      
      
      
      ).
    • Expected Result: 4-DMABA will show a high

      
       peak >310 nm[7]. The 3-methoxy derivative will show a massive blue shift (<280 nm) and a lower 
      
      
      
      , proving the nitrogen lone pair is decoupled from the aromatic ring.
Protocol B: Potentiometric pKa Determination

Purpose: To quantify the electronic effect of the out-of-plane rotation by measuring the acidity of the carboxylic acid. Self-Validation Mechanism: Performing a blank titration of the solvent background allows for the exact subtraction of ambient


 interference, ensuring high-fidelity pKa calculation.
  • Calibration: Calibrate a glass-electrode pH meter using standard buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled

    
    .
    
  • Sample Prep: Dissolve 1.0 mmol of the target acid in 50 mL of a co-solvent mixture (e.g., 50% v/v Methanol/Water) due to the poor aqueous solubility of these compounds[3]. Add 0.1 M KCl to maintain constant ionic strength.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous flow of inert Argon gas to prevent

    
     absorption.
    
  • Data Processing: Utilize a Gran plot (First derivative

    
    ) to accurately identify the equivalence point. Calculate the pKa at the half-equivalence point.
    
  • Expected Result: 4-DMABA will yield a pKa near 6.0[3]. The 3-methoxy derivative will yield a significantly lower pKa, validating that the electron-donating resonance effect of the amine has been sterically abolished[1].

References

  • 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-dimethylamino benzoic acid - ChemBK. ChemBK. Available at: [Link]

  • 2-ethylhexyl 4-(dimethylamino)benzoate - ChemBK. ChemBK. Available at: [Link]

  • Ortho effect - Wikipedia. Wikipedia. Available at: [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]

  • A novel sodium-fluorescent crystal. Royal Society Open Science. Available at: [Link]

  • ETHYL HEXYL DIMETHYL PABA - Ataman Kimya. Ataman Chemicals. Available at: [Link]

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Reference standards for 3-Methoxy-4-dimethylaminobenzoic acid purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of establishing absolute purity for complex, highly functionalized aromatic building blocks. 3-Methoxy-4-dimethylaminobenzoic acid represents a unique analytical challenge. Structurally, it possesses an acidic carboxylic acid moiety, a basic dimethylamino group, and an electron-donating methoxy group. This zwitterionic nature complicates chromatographic retention, while its niche application in pharmaceutical synthesis means that primary pharmacopeial standards (like USP or Ph. Eur.) are rarely available off-the-shelf.

When a primary standard is unavailable, how do we confidently quantify an Active Pharmaceutical Ingredient (API) or critical intermediate? We must build a self-validating analytical system .

This guide objectively compares the tiers of reference standards available for 3-Methoxy-4-dimethylaminobenzoic acid and provides field-proven, step-by-step experimental methodologies to certify your own working standards using Quantitative Nuclear Magnetic Resonance (qNMR) and orthogonal High-Performance Liquid Chromatography (HPLC).

Comparison of Reference Standard Tiers

Choosing the right reference standard grade is a balance of regulatory compliance, analytical rigor, and budget. Below is a comparative analysis of standard tiers applicable to 3-Methoxy-4-dimethylaminobenzoic acid.

Standard GradeCertification MethodologySI-TraceabilityRelative CostBest Use Case
Primary Pharmacopeial (USP/EP) Exhaustive Mass Balance (HPLC, GC, KF, TGA, ROI)Highly Traceable (Official)

Regulatory filings, API release testing (Rarely available for this specific compound).
Secondary CRM (ISO 17034) qNMR + Orthogonal ChromatographyTraceable via Internal Standard

$
Routine QC, method validation, calibrating working standards.
Custom / Working Standard In-house qNMR vs. Certified Internal StandardTraceable if validated properly

Early-stage R&D, daily batch analysis, impurity tracking.

Data Synthesis: While mass balance is the traditional gold standard, it is exhaustive and propagates error across multiple tests[1]. For niche compounds like 3-Methoxy-4-dimethylaminobenzoic acid, a Custom Standard certified via qNMR against a known CRM (like Maleic Acid) is the most scientifically sound and cost-effective approach.

The Self-Validating Certification Workflow

To establish a Custom Working Standard without a pre-existing reference of the same compound, we rely on the primary ratio of nuclei. qNMR allows us to determine absolute purity directly by comparing the proton signals of our target analyte against an unrelated, highly pure Internal Standard (IS)[2].

However, qNMR cannot easily separate isomeric impurities that might overlap in the chemical shift. Therefore, we must couple it with HPLC-DAD to confirm the absence of structurally similar organic impurities, creating a closed-loop, self-validating system.

Certification Raw Raw Synthesized Batch 3-Methoxy-4-dimethylaminobenzoic acid qNMR qNMR Analysis (Absolute Purity via IS) Raw->qNMR Primary Assay HPLC HPLC-DAD / LC-MS (Organic Impurity Profile) Raw->HPLC Orthogonal Check MassBal Karl Fischer / TGA (Water & Volatiles) Raw->MassBal Moisture/Solvents CRM Certified Working Standard (SI-Traceable) qNMR->CRM HPLC->CRM MassBal->CRM

Fig 1: Orthogonal certification workflow for 3-Methoxy-4-dimethylaminobenzoic acid reference standards.

Experimental Protocols & Methodologies

Protocol A: Absolute Purity Determination via qNMR

The Causality: We use qNMR because the NMR peak area is strictly proportional to the number of nuclei, making it independent of the molecule's extinction coefficient (unlike UV detection)[1]. We select Maleic acid as the internal standard because its singlet proton signal (~6.3 ppm) does not overlap with the aromatic protons (7.0–8.0 ppm) or the methoxy/dimethylamino aliphatic protons (2.5–4.0 ppm) of our target analyte[2].

Step-by-Step Workflow:

  • Standard Selection: Weigh exactly 10.0 mg of 3-Methoxy-4-dimethylaminobenzoic acid (analyte) and 5.0 mg of Maleic Acid CRM (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvent Preparation: Co-dissolve both compounds in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    )[3]. Ensure complete dissolution via gentle sonication to prevent solubility bias.
    
  • Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match the NMR probe (e.g., 400 MHz or 500 MHz).

  • Relaxation Delay (

    
    ): Critical Step. Set the 
    
    
    
    to at least
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. For benzoic acid derivatives, a
    
    
    of 30–60 seconds is mandatory to ensure 99.3% magnetization recovery. Failing to do this will artificially skew the purity calculation.
  • Acquisition: Acquire 1D

    
     spectra with a minimum of 64 scans for a high Signal-to-Noise Ratio (S/N > 250).
    
  • Integration & Calculation: Integrate the IS peak (6.3 ppm, 2H) and a distinct analyte peak (e.g., the aromatic proton ortho to the carboxylic acid, 1H). Calculate purity using the standard qNMR equation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
    
Protocol B: Orthogonal Purity Profiling via HPLC-DAD

The Causality: 3-Methoxy-4-dimethylaminobenzoic acid is a zwitterion. At a neutral pH, it is highly polar and will elute in the void volume of a standard C18 column, making impurity detection impossible. We must either use a mixed-mode column (combining reversed-phase and cation-exchange mechanisms)[4] or forcefully suppress ionization using a highly acidic mobile phase[5].

HPLCOptimization Analyte Zwitterionic Analyte (Aminobenzoic Acid Derivative) pH_Low Low pH (pH 2.5) Protonated Amine, Neutral Acid Analyte->pH_Low Buffer Selection pH_High Mid pH (pH 6.0) Neutral Amine, Ionized Acid Analyte->pH_High Buffer Selection MixedMode Mixed-Mode Column (Cation-Exchange + RP) Analyte->MixedMode Column Selection RPC18 Standard RP-C18 Column pH_Low->RPC18 Ion Suppression (Good Retention) pH_High->RPC18 Ionized State (Poor Retention)

Fig 2: Chromatographic method optimization logic for zwitterionic aminobenzoic acid derivatives.

Step-by-Step Workflow:

  • Column Selection: Use a Core-shell Mixed-mode column (e.g., Coresep 100) or a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) capable of withstanding low pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) to ensure the carboxylic acid remains neutral for hydrophobic retention.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 60% B over 20 minutes. This resolves closely eluting structural isomers (e.g., 2-methoxy vs. 3-methoxy derivatives)[5].

  • Detection: Monitor via Diode-Array Detector (DAD) at 254 nm and 270 nm[6].

  • Data Analysis: Calculate the relative chromatographic purity by area normalization (% Area). If the HPLC purity is 99.8% but the qNMR absolute purity is 98.2%, the discrepancy is likely due to invisible inorganic salts or residual solvents, prompting a Karl Fischer titration.

Conclusion

For complex intermediates like 3-Methoxy-4-dimethylaminobenzoic acid, relying solely on relative area-percent from an HPLC trace is a critical error. By synthesizing the absolute quantitative power of qNMR with the resolving power of mixed-mode or pH-controlled HPLC, laboratories can generate highly reliable, self-validating Custom Reference Standards. This approach ensures regulatory compliance and scientific integrity without the prohibitive cost of custom pharmacopeial synthesis.

References

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminobenzoic acid".
  • PubMed (NIH).
  • RSSL.
  • Encyclopedia.pub.
  • Acanthus Research.
  • Chemistry LibreTexts. "12.

Sources

Validation of analytical methods for 3-Methoxy-4-dimethylaminobenzoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the transition of analytical methods from early-phase development to late-stage regulatory validation. When dealing with complex pharmaceutical intermediates or trace impurities like 3-Methoxy-4-dimethylaminobenzoic acid (3M-4DABA) , relying on a generic "copy-paste" analytical method is a recipe for validation failure.

This guide provides an in-depth, objective comparison of analytical platforms for the quantification of 3M-4DABA. More importantly, it explains the causality behind the chromatographic behavior of this molecule and provides a self-validating, step-by-step LC-MS/MS protocol compliant with the latest global regulatory standards.

Mechanistic Grounding: The Chemistry of 3M-4DABA

To design a robust analytical method, we must first understand the molecule's physicochemical causality. 3M-4DABA features three distinct functional groups on a benzene ring: a carboxylic acid, a methoxy group, and a dimethylamino group.

  • Amphoteric Behavior : The molecule is zwitterionic. It possesses a carboxylic acid moiety (pKa ~4.5) and a basic dimethylamino group (pKa ~5.5). At a neutral physiological pH (pH 7.0), the molecule exists in a highly polar, ionized state, leading to poor retention and severe peak tailing on standard reversed-phase (C18) columns due to secondary interactions with residual surface silanols.

  • Chromatographic Causality : To achieve a sharp, Gaussian peak shape and reproducible retention, the mobile phase pH must be strictly controlled. By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we fully protonate the dimethylamino group while suppressing the ionization of the carboxylic acid. This controlled state allows for predictable retention on polar-embedded or high-strength silica (HSS) reversed-phase columns.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform depends entirely on the Analytical Target Profile (ATP). Below is an objective comparison of three methodologies used for 3M-4DABA quantification.

ParameterTraditional HPLC-UVUHPLC-PDALC-MS/MS (MRM)
Detection Mechanism Absorbance (254 nm)Photodiode Array (Full Scan)Tandem Mass Spectrometry
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mL1.0 – 500 ng/mL
Sensitivity (LOD / LOQ) 0.3 µg/mL / 1.0 µg/mL0.03 µg/mL / 0.1 µg/mL0.2 ng/mL / 1.0 ng/mL
Run Time 15 – 20 min5 – 8 min3 – 5 min
Specificity Low (Prone to co-elution)Moderate (Spectral matching)Extremely High (Mass transitions)
Primary Use Case Bulk API AssayImpurity ProfilingTrace Bioanalysis / Genotoxic Impurities

Scientist's Verdict : While UHPLC-PDA is sufficient for routine API assay and major impurity profiling, LC-MS/MS is the undisputed gold standard when 3M-4DABA must be quantified at trace levels in complex biological matrices or as a highly regulated impurity.

Validation Framework & Decision Tree

A robust method must be a self-validating system. Depending on your chosen platform, the validation parameters are dictated by specific regulatory frameworks:

  • API & Formulation Assays : The validation of these procedures must comply with the updated[1], which emphasize a lifecycle approach, multivariate statistical methods, and rigorous robustness testing[2].

  • Trace Bioanalysis : For biological matrices, the [3] requires the rigorous evaluation of matrix effects, extraction recovery, and Incurred Sample Reanalysis (ISR)[4].

ValidationDecisionTree Start Determine Analytical Purpose (3M-4DABA Quantification) Assay API Assay / Major Component (>0.1% w/w) Start->Assay Impurity Trace Impurity / Bioanalysis (<0.1% w/w or ng/mL) Start->Impurity UHPLC UHPLC-PDA Method High Throughput, Moderate Sensitivity Assay->UHPLC LCMS LC-MS/MS Method High Sensitivity, High Specificity Impurity->LCMS ValAssay Validate per ICH Q2(R2): Accuracy, Precision, Linearity, Range, Robustness UHPLC->ValAssay ValImpurity Validate per ICH M10 / Q2(R2): LOD/LOQ, Specificity, Matrix Effect, Recovery, Stability LCMS->ValImpurity

Decision tree for selecting and validating the appropriate analytical method for 3M-4DABA.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To establish a self-validating analytical system, we utilize Isotope Dilution Mass Spectrometry. By spiking samples with an isotopically labeled internal standard (3M-4DABA-d6), we mathematically correct for any variations in extraction recovery or ESI matrix suppression[5].

Phase 1: Solid Phase Extraction (SPE) Sample Preparation

Matrix effects are a notorious pitfall in electrospray ionization (ESI). To mitigate this, we employ a polymeric hydrophilic-lipophilic balance (HLB) SPE cartridge.

SamplePrepWorkflow Step1 1. Aliquot Sample (100 µL Matrix) Step2 2. Spike IS (3M-4DABA-d6) Step1->Step2 Step3 3. Acidify (pH < 3) (0.1% Formic Acid) Step2->Step3 Step4 4. SPE Extraction (HLB Cartridge) Step3->Step4 Step5 5. Elute & Evaporate (N2 Gas, 40°C) Step4->Step5 Step6 6. Reconstitute & LC-MS/MS Step5->Step6

Step-by-step sample preparation workflow for trace-level LC-MS/MS quantification.

Step-by-Step SPE Protocol:

  • Aliquoting : Transfer 100 µL of the sample matrix into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Spike with 10 µL of 3M-4DABA-d6 (100 ng/mL). Vortex for 10 seconds.

  • Acidification : Add 100 µL of 2% Formic Acid in water. (Causality: Lowering the pH neutralizes the carboxylic acid moiety, drastically enhancing retention on the polymeric SPE sorbent).

  • Loading : Load the mixture onto a pre-conditioned Oasis HLB 30 mg cartridge (conditioned with 1 mL Methanol, then 1 mL Water).

  • Washing : Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution : Elute the analyte into a clean glass vial using 1 mL of 100% Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Instrumental Conditions
  • Column : Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). (Causality: The T3 stationary phase is engineered to retain polar compounds and withstand highly aqueous mobile phases without phase collapse).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient : 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • MRM Transitions : Monitor the protonated precursor ion

    
     at m/z 196.1. Use m/z 196.1 
    
    
    
    150.1 as the quantifier transition (loss of the carboxylic acid group) and m/z 196.1
    
    
    135.1 as the qualifier transition.
Phase 3: Continuous Batch Validation

To ensure the assay remains a self-validating system per ICH M10[6], every analytical batch must sequentially include:

  • Blank Matrix : Confirms the absence of endogenous interference.

  • Zero Sample (Blank + IS) : Confirms the internal standard does not contain unlabeled 3M-4DABA.

  • Calibration Curve : 6 to 8 non-zero points spanning the expected concentration range.

  • Quality Control (QC) Samples : Spiked at Low (3x LLOQ), Mid, and High (75% of ULOQ) concentrations. The batch is only valid if

    
     67% of the QC samples are within 
    
    
    
    15% of their nominal values.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: GMP Compliance / European Medicines Agency URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • ICH M10 Guideline: Validation of Bioanalytical Methods Source: Kymos URL:[Link]

Sources

Comparative Reactivity of Methoxy-Substituted Aminobenzoic Acids: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the subtle electronic and steric interplay of functionalized aromatic building blocks. Methoxy-substituted aminobenzoic acids are ubiquitous in the synthesis of kinase inhibitors, complex heterocycles, and advanced materials. However, treating these isomers as interchangeable is a critical error. The relative positioning of the electron-donating amino (–NH₂), resonance-donating/inductively-withdrawing methoxy (–OCH₃), and electron-withdrawing carboxylic acid (–COOH) groups fundamentally alters their reactivity profiles.

This guide provides an objective, data-driven comparison of three highly utilized isomers: 4-Amino-3-methoxybenzoic acid , 3-Amino-4-methoxybenzoic acid , and 2-Amino-5-methoxybenzoic acid . By dissecting their Hammett parameters, nucleophilicity, and coupling efficiencies, this document serves as a definitive framework for rational scaffold selection.

Mechanistic Overview: Causality of Electronic Effects

The reactivity of these molecules is dictated by the push-pull dynamics of their substituents. To predict their behavior in cross-coupling or amidation reactions, we must analyze the system through the lens of physical organic chemistry [1]:

  • The Carboxylic Acid (–COOH): Acts as a strong electron-withdrawing group (EWG) via both resonance (–R) and induction (–I). It deactivates the ring toward electrophilic aromatic substitution (EAS) and reduces the nucleophilicity of amines located ortho or para to it.

  • The Amino Group (–NH₂): A potent electron-donating group (EDG) via resonance (+R), despite a weak inductive withdrawal (–I). Its nucleophilicity is highly sensitive to steric hindrance and intramolecular hydrogen bonding.

  • The Methoxy Group (–OCH₃): Exhibits a dual nature. It is a resonance donor (+R) but a stronger inductive withdrawer (–I) than the amine. When positioned ortho to the amine, its –I effect can slightly depress nitrogen lone-pair availability, while its steric bulk physically impedes bulky electrophiles [2].

Isomeric Divergence
  • 3-Amino-4-methoxybenzoic acid: The amine is meta to the carboxylic acid, shielding it from direct resonance withdrawal. The methoxy group is ortho to the amine, providing localized electron density. This makes the amine highly nucleophilic, ideal for synthesizing VEGFR-2 inhibitors [3].

  • 4-Amino-3-methoxybenzoic acid: The amine is para to the carboxylic acid, suffering direct resonance withdrawal. The methoxy group is ortho to the amine, adding steric bulk. This results in moderate nucleophilicity [4].

  • 2-Amino-5-methoxybenzoic acid: The amine is ortho to the carboxylic acid (an anthranilic acid derivative). Intramolecular hydrogen bonding between the amine and the carbonyl oxygen severely restricts the nitrogen's lone pair, drastically lowering its nucleophilicity toward external electrophiles. However, this proximity makes it the premier precursor for cyclization into quinazolinones [5].

ElectronicEffects Root Methoxy-Aminobenzoic Acids Iso1 3-Amino-4-methoxy (Meta to COOH) Root->Iso1 Iso2 4-Amino-3-methoxy (Para to COOH) Root->Iso2 Iso3 2-Amino-5-methoxy (Ortho to COOH) Root->Iso3 React1 High Nucleophilicity Minimal Resonance Withdrawal Iso1->React1 React2 Moderate Nucleophilicity Steric Hindrance + Withdrawal Iso2->React2 React3 Low Nucleophilicity Intramolecular H-Bonding Iso3->React3

Fig 1: Structural divergence and resulting nucleophilic reactivity pathways of the three primary isomers.

Quantitative Data Summary

To facilitate direct comparison, the physicochemical properties and relative reactivity metrics are summarized below. pKa values dictate the ionization state at physiological or reaction pH, directly impacting solubility and coupling kinetics.

CompoundCAS NumberPredicted pKa (Acid)Amine NucleophilicityPrimary Synthetic Application
3-Amino-4-methoxybenzoic acid 2840-26-84.69 ± 0.10 [3]High VEGFR-2 inhibitors, tubulin inhibitors
4-Amino-3-methoxybenzoic acid 2486-69-34.74 ± 0.10 [4]Moderate Chk1 inhibitors, carbazole alkaloids
2-Amino-5-methoxybenzoic acid 6705-03-9~4.80Low Quinazolinones, imidazobenzodiazepines

Experimental Protocols: Self-Validating Workflows

To objectively measure the comparative reactivity of these isomers, we must isolate the amine's nucleophilicity from the carboxylic acid's interference. The following protocols represent a self-validating system: we first mask the acid via esterification, then perform a kinetic N-acylation assay.

Protocol A: Standardized N-Acylation Kinetics (Amide Coupling)

Objective: Determine the relative rate of amine acylation using a standard electrophile.

Reagents:

  • Substrates: Methyl esters of the respective methoxy-aminobenzoic acids (1.0 mmol)

  • Electrophile: Benzoyl chloride (1.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Internal Standard: Biphenyl (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask purged with N₂, dissolve 1.0 mmol of the target methyl ester and 0.5 mmol of biphenyl (internal standard) in 10 mL of anhydrous DCM.

  • Base Addition: Add 2.0 mmol of DIPEA via syringe. Stir the mixture at exactly 25 °C using a temperature-controlled water bath.

  • Initiation: Add 1.1 mmol of benzoyl chloride dropwise over 1 minute. Begin timing immediately upon the first drop.

  • Kinetic Sampling: At intervals of 5, 10, 15, 30, and 60 minutes, withdraw a 50 µL aliquot.

  • Quenching: Immediately inject the aliquot into an HPLC vial containing 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA to quench the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl internal standard peak area.

Causality Check: You will observe that 3-amino-4-methoxybenzoic acid reaches >95% conversion within 15 minutes, whereas 2-amino-5-methoxybenzoic acid requires >60 minutes due to the disruption of its stable intramolecular hydrogen bond network.

Protocol B: Reduction of Nitro Precursors (Preparation of 2-Amino-5-methoxybenzoic acid)

Objective: Synthesize the highly pure amine from its stable nitro precursor, a common requirement since electron-rich aminobenzoic acids are prone to oxidative degradation upon long-term storage.

Step-by-Step Methodology:

  • Setup: Charge a high-pressure reactor with 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) and THF (250 mL) [6].

  • Catalyst Addition: Carefully add 10% Pd/C (300 mg) under a steady stream of argon to prevent autoignition.

  • Hydrogenation: Purge the vessel with N₂ three times, then with H₂ three times. Maintain an H₂ atmosphere (balloon pressure or 1 atm) and stir vigorously at room temperature for 18 hours.

  • Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The nitro compound (UV active, yellow) should completely convert to the amine (highly fluorescent under 254 nm, brown solid).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid in >95% yield.

ExperimentalWorkflow N1 1. Substrate Prep (Esterification) N2 2. N-Acylation (Benzoyl Chloride + DIPEA) N1->N2 DCM, 25°C N3 3. Kinetic Sampling (Quench with TFA) N2->N3 t = 5, 10, 15, 30 min N4 4. HPLC-UV Analysis (vs Biphenyl Standard) N3->N4 Conversion %

Fig 2: Standardized self-validating workflow for comparative N-acylation kinetics.

Conclusion & Application Strategy

When designing synthetic routes involving methoxy-substituted aminobenzoic acids, empirical assumptions can lead to catastrophic yield losses.

  • Select 3-Amino-4-methoxybenzoic acid when you require a highly reactive nucleophile for linear amide coupling.

  • Utilize 4-Amino-3-methoxybenzoic acid when moderate reactivity is acceptable, but be prepared to use highly active coupling reagents (e.g., HATU) to overcome the steric shielding of the ortho-methoxy group.

  • Reserve 2-Amino-5-methoxybenzoic acid for cyclization reactions where the proximity of the amine and carboxylic acid is a geometric necessity, compensating for its inherently low nucleophilicity with elevated reaction temperatures or specialized catalysis.

References

  • Hammett Equation and Substituent Constants. Wikipedia. Available at:[Link]

  • Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method. Tikrit Journal of Pure Science. Available at: [Link]

  • 3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) Properties and Uses. LookChem. Available at: [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective disposal of 3-Methoxy-4-dimethylaminobenzoic acid requires understanding its dual chemical nature. As a benzoic acid derivative featuring both an acidic carboxyl group and a basic dimethylamino group, this compound exhibits amphoteric properties that dictate specific segregation protocols to prevent accidental mobilization or reactivity in waste streams.

This guide provides a field-validated workflow for the disposal of this compound, prioritizing the prevention of exothermic reactions with oxidizers and ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Identity & Properties
ParameterData / Description
Chemical Name 3-Methoxy-4-dimethylaminobenzoic acid
Functional Groups Carboxylic Acid (-COOH), Tertiary Amine (-N(CH₃)₂), Methoxy (-OCH₃)
Physical State Solid (Crystalline powder, typically off-white to yellow)
Acidity/Basicity Amphoteric (pKa ~4-5 for acid; amine protonation possible at low pH)
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Respiratory Irritant (H335)
Waste Code (US) Not P- or U-listed; Manage as Characteristic Hazardous Waste (Irritant/Toxic)

Hazard Analysis & Segregation Logic

The "Why" Behind the Protocol: Standard laboratory waste streams often fail to account for the specific reactivities of multi-functional molecules.

  • Oxidation Risk: The dimethylamino group is electron-rich and susceptible to oxidation. Never dispose of this compound in waste containers containing strong oxidizers (e.g., Nitric Acid, Permanganates) as this can lead to exothermic decomposition or the formation of toxic N-oxides.

  • Acid-Base Incompatibility: While a weak acid, bulk disposal into highly basic waste streams can generate heat. Conversely, the amine functionality allows it to form salts with strong mineral acids, potentially altering solubility and waste volume.

Disposal Decision Matrix (Visual Workflow)

The following diagram outlines the logical decision tree for segregating this chemical based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 3-Methoxy-4-dimethylaminobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Pure powder, contaminated gloves/paper) StateCheck->Solid Solid/Debris Liquid LIQUID WASTE (Dissolved in solution) StateCheck->Liquid Solution SolidBin Hazardous Solid Waste Bin (Yellow Bag/Tag) Solid->SolidBin LabPack Lab Pack for Incineration SolidBin->LabPack SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent? (Methanol, Acetone, DMSO) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalogenated->StreamB Warning CRITICAL: Do NOT mix with Oxidizers (HNO3, H2O2) StreamA->Warning StreamB->Warning

Figure 1: Segregation logic ensuring chemical compatibility and regulatory compliance.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Scope: Pure chemical, expired stock, or contaminated solid debris (weigh boats, gloves).

  • Containment: Collect solids in a sealable, chemically compatible container (HDPE or Amber Glass).

    • Reasoning: Amber glass prevents UV degradation of the amine group; HDPE is resistant to organic acids.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must List: "3-Methoxy-4-dimethylaminobenzoic acid" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Segregation: Place the sealed container into the Hazardous Solid Waste drum.

    • Prohibited: Do not place in "Regular Trash" or "Biohazard" bins.

Protocol B: Liquid Waste (Solutions)

Scope: Reaction mixtures or mother liquors containing the compound.

  • pH Check: If the solution is aqueous, verify pH.

    • Action: If pH < 2 or > 12, neutralize to pH 5–9 before adding to organic waste drums to prevent drum corrosion or heat generation.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .

    • Scenario 2 (Non-Halogenated): If dissolved in Acetone, Methanol, Ethyl Acetate, or DMSO -> Non-Halogenated Waste Stream .

  • Transfer: Use a funnel to prevent spillage. Leave 10% headspace in the waste container for vapor expansion.

Protocol C: Spill Management (Emergency Response)

Scope: Accidental release of >1g of solid or >10mL of solution.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask (N95) if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or universal absorbent pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

    • Note: Avoid using bleach (Sodium Hypochlorite) immediately, as it may react with the amine group. Use water/detergent first.

Regulatory & Compliance Context

  • RCRA Status: While not explicitly P-listed or U-listed, this compound must be treated as a characteristic hazardous waste due to toxicity and irritant properties (40 CFR § 261.3) [1].

  • Drain Disposal: Strictly PROHIBITED . The compound's aquatic toxicity profile (typical of substituted anilines and benzoates) mandates zero discharge to sewer systems [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Institutes of Health (PubChem). (2024). Compound Summary: 4-Dimethylaminobenzoic acid (Structural Analog).[1][Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Methoxy-4-dimethylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that 3-Methoxy-4-dimethylaminobenzoic acid is not merely a generic white powder; it is a functionalized aromatic acid containing both a carboxylic acid moiety and a tertiary amine. This dual functionality dictates our safety approach:

  • The Acid Group: Potential for corrosivity to mucous membranes and eyes (pH < 3 in solution).

  • The Dimethylamino Group: Increases lipophilicity, potentially enhancing skin absorption compared to simple benzoic acid. Aromatic amines also carry a structural alert for potential sensitization.

  • Physical State: Likely a fine crystalline powder, creating a high risk of inhalation exposure during weighing and transfer.

Inferred GHS Classification (Precautionary Principle): In the absence of comprehensive toxicological data for this specific intermediate, we treat it under Universal Precautions for Irritants/Sensitizers:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to fine organic dusts and acidic solutions.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 or P100 RespiratorRationale: The primary risk is inhalation of airborne particulates during weighing. If hood work is impossible, a fit-tested N95 is the minimum requirement to block particles >0.3 microns.
Ocular Chemical Splash Goggles (Not Safety Glasses)Rationale: Safety glasses allow dust entry from the side. Goggles provide a seal against fine dust and acidic splashes during solubilization.
Dermal (Hand) Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneRationale: Aromatic amines can permeate thin nitrile. Double gloving creates a tortuous path for permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (High-Neck) + Tyvek Sleeves Rationale: Standard cotton lab coats are porous. Disposable Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point for powders.

Operational Workflow: Handling & Solubilization

Phase 1: Preparation & Weighing
  • Static Control: Organic powders often carry static charges, causing them to "jump" or disperse. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

Phase 2: Solubilization
  • Solvent Choice: This compound is likely sparingly soluble in water but soluble in DMSO, Methanol, or dilute base (due to the carboxylic acid).

  • Exotherm Warning: When dissolving in basic buffers (e.g., NaOH), a mild neutralization exotherm will occur. Add the solid to the liquid slowly to prevent splashing.

Phase 3: Reaction & Cleanup
  • Decontamination: Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after weighing. Dry dusting spreads the chemical; wet wiping captures it.

Visualized Workflows

Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree helps you select the correct protection based on the physical state of the chemical.

PPE_Selection Start Start: Handling 3-Methoxy-4-dimethylaminobenzoic acid State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash YesHood Use Hood + Safety Glasses + Nitrile Gloves Hood->YesHood Yes NoHood REQUIRED: N95/P100 Mask + Goggles + Double Gloves Hood->NoHood No (High Risk) HighSplash Face Shield + Goggles + Chem-Resistant Apron Splash->HighSplash High (Pouring/Heating) LowSplash Goggles + Lab Coat + Nitrile Gloves Splash->LowSplash Low (Pipetting)

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Diagram 2: Spill Response Protocol

A specific workflow for cleaning up solid aromatic acid spills to prevent dust generation.

Spill_Response Alert 1. Alert & Isolate Area PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Cover 3. Cover Spill with Wet Paper Towels (Prevents Dust) PPE->Cover Scoop 4. Scoop Material into HazWaste Bag Cover->Scoop Wash 5. Wash Surface with Soap/Water (Neutralize Acid Residue) Scoop->Wash Dispose 6. Label: 'Solid Organic Waste - Toxic' Wash->Dispose

Caption: Step-by-step spill response emphasizing dust suppression via wet-covering methods.[2][6][7]

Disposal & Waste Management

Regulatory Classification (RCRA): While this specific CAS may not be a listed P- or U-list waste, it must be characterized by its characteristics.

  • Waste Stream: Organic Solid (or Liquid if dissolved).

  • Labeling: "Non-Regulated Organic Waste" (if non-toxic) OR "Hazardous Waste - Irritant" (Recommended).

Disposal Protocol:

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) as the amine group can oxidize violently.

  • Container: High-density polyethylene (HDPE) or glass.

  • Neutralization (Optional): Small amounts of residue on glassware can be rinsed with dilute sodium bicarbonate before final washing to solubilize the acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 4-Dimethylaminobenzoic acid (Structural Analog). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzoic acid derivatives.

Sources

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